Tantalum pentachloride
Description
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Properties
IUPAC Name |
pentachlorotantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.Ta/h5*1H;/q;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIMLTQPLAGXMX-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ta](Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TaCl5, Cl5Ta | |
| Record name | tantalum(V) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tantalum(V)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064780 | |
| Record name | Tantalum chloride (TaCl5) | |
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Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light yellow solid; [Merck Index] White to pale yellow crystals or powder; [Alfa Aesar MSDS] | |
| Record name | Tantalum pentachloride | |
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CAS No. |
7721-01-9 | |
| Record name | Tantalum pentachloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7721-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tantalum pentachloride | |
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| Record name | Tantalum chloride (TaCl5) | |
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| Record name | Tantalum chloride (TaCl5) | |
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| Record name | Tantalum pentachloride | |
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Foundational & Exploratory
An In-Depth Technical Guide to Tantalum Pentachloride (TaCl₅)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tantalum (V) chloride, commonly known as tantalum pentachloride, is an inorganic compound with the chemical formula TaCl₅.[1][2][3] It presents as a white to pale yellow crystalline powder and is a pivotal starting material in tantalum chemistry.[1][4][5] Due to its high reactivity, particularly its sensitivity to moisture, it must be handled under anhydrous, air-free conditions.[1][4] TaCl₅ is a strong Lewis acid, making it a valuable catalyst and precursor in various organic and inorganic synthetic processes, including Friedel-Crafts type reactions and the production of advanced materials for the electronics and semiconductor industries.[4][6][7]
Chemical Formula and Structure
The chemical formula for this compound is TaCl₅ .[1][2][5] Its structure varies significantly depending on its physical state.
-
Vapor Phase: In the gaseous state, this compound exists as a monomeric molecule (TaCl₅). This monomer adopts a trigonal bipyramidal geometry, analogous to the structure of phosphorus pentachloride (PCl₅).[1][6]
-
Solid State: In its solid form, this compound exists as a dimer with the formula Ta₂Cl₁₀ .[1] The structure consists of two tantalum atoms bridged by two chlorine atoms. Each tantalum atom is octahedrally coordinated by six chlorine atoms, forming a structure of two edge-sharing octahedra.[1][8] This dimeric structure is largely retained in non-complexing solvents and in the molten state.[1]
The crystal structure of solid this compound is monoclinic and belongs to the space group C2/m .[1][8]
Quantitative and Physicochemical Data
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | TaCl₅ | [1][3][5] |
| Molecular Weight | 358.2 g/mol | [2][4][5] |
| Appearance | White to pale yellow crystalline powder | [4][5] |
| Density | 3.68 g/cm³ | [4][5] |
| Melting Point | 216 - 220 °C | [4][5] |
| Boiling Point | 242 °C | [5] |
| Crystal System | Monoclinic | [1][8] |
| Space Group | C2/m | [1][8] |
| Lattice Parameters | a = 18.278 Å, b = 17.766 Å, c = 5.850 Å | [9] |
| β = 90.62° | [9] | |
| Bond Lengths (Solid State) | Ta–Cl (bridging): 2.547 Å | [9] |
| Ta–Cl (equatorial): 2.225 Å | [9] | |
| Ta–Cl (axial): 2.307 Å | [9] |
Molecular Structure Visualization
The dimeric structure of solid-state this compound (Ta₂Cl₁₀), composed of two edge-sharing octahedra, is depicted below.
Caption: Dimeric structure of Ta₂Cl₁₀ showing two bridging and eight terminal chlorine atoms.
Experimental Protocols
Synthesis of this compound
All synthesis and handling procedures for this compound must be conducted under strictly anhydrous and inert conditions due to its high sensitivity to moisture.[1]
Method 1: Direct Chlorination of Tantalum Metal This is a common laboratory and industrial method for producing TaCl₅.
-
Raw Materials: High-purity tantalum metal (powdered or filings) and high-purity chlorine (Cl₂) gas.[10]
-
Apparatus: A reaction tube furnace capable of reaching at least 250°C, equipped with a gas inlet for chlorine and an outlet leading to a condensation apparatus.
-
Procedure: a. Place the tantalum metal into the reaction tube. b. Heat the furnace to a temperature between 170°C and 250°C.[1][7][10] c. Pass a steady stream of dry chlorine gas over the heated tantalum metal. The reaction is: 2 Ta + 5 Cl₂ → 2 TaCl₅.[1] d. The resulting this compound vapor is carried by the gas stream to a cooler part of the apparatus where it condenses.[10]
-
Purification: The crude product can be purified by sublimation or distillation to yield white, needle-like crystals.[7][10]
Method 2: Reaction with Hydrogen Chloride This method is an alternative to using chlorine gas but requires a higher temperature.
-
Raw Materials: Tantalum metal powder and dry hydrogen chloride (HCl) gas.[10]
-
Procedure: The protocol is similar to direct chlorination, but the reaction is carried out at a higher temperature of 400°C.[1][7][10] The reaction is: 2 Ta + 10 HCl → 2 TaCl₅ + 5 H₂.[1]
Method 3: Chlorination of Tantalum Pentoxide This route is useful when starting from tantalum oxide, a more common precursor.
-
Raw Materials: Tantalum pentoxide (Ta₂O₅) and thionyl chloride (SOCl₂).[1][10]
-
Procedure: a. Mix tantalum pentoxide with an excess of thionyl chloride. b. Heat the mixture to 240°C.[1][7][10] The reaction is: Ta₂O₅ + 5 SOCl₂ → 2 TaCl₅ + 5 SO₂.[1][10] c. The product is then separated and purified, typically by distillation.[10]
Structural Characterization Protocols
Method 1: Single-Crystal X-ray Diffraction This is the definitive method for determining the solid-state structure of TaCl₅.
-
Crystal Growth: Single crystals of TaCl₅ suitable for diffraction are typically obtained by slow cooling and crystallization from the vapor phase during synthesis or by sublimation.[9]
-
Data Collection: a. A suitable single crystal is mounted on a goniometer. b. The crystal is maintained at a low temperature (e.g., 193 K) to minimize thermal vibrations.[9] c. The crystal is irradiated with a monochromatic X-ray beam. d. The diffraction pattern of the X-rays is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: a. The collected diffraction data is processed to determine the unit cell dimensions and space group. b. The positions of the tantalum and chlorine atoms within the crystal lattice are determined by solving the phase problem. c. The structural model is then refined to achieve the best fit with the experimental data, yielding precise bond lengths, bond angles, and other crystallographic parameters.[9]
Method 2: Raman Spectroscopy Raman spectroscopy is a powerful technique for studying the structure of TaCl₅, particularly in the molten state or in solution, where it can probe vibrational modes.[11]
-
Sample Preparation: The TaCl₅ sample is sealed in a quartz cuvette under an inert atmosphere to prevent hydrolysis. For studies in melts, the sample is heated in a furnace with optical access.[11]
-
Instrumentation: A Raman spectrometer equipped with a laser source is used.
-
Procedure: a. The laser beam is focused onto the sample. b. The inelastically scattered light (Raman scatter) is collected and directed into the spectrometer. c. A diffraction grating disperses the light, and a CCD detector records the Raman spectrum, which is a plot of intensity versus Raman shift (in cm⁻¹).[12]
-
Data Interpretation: The vibrational frequencies observed in the spectrum are characteristic of the molecular structures present. For TaCl₅, this technique can distinguish between the dimeric Ta₂Cl₁₀ form and the monomeric TaCl₅ form, as they have different vibrational modes. Studies have shown that as molten TaCl₅ is heated from 220°C to 350°C, a gradual dissociation of the Ta₂Cl₁₀ dimer into the TaCl₅ monomer can be observed.[11]
References
- 1. Tantalum(V) chloride - Wikipedia [en.wikipedia.org]
- 2. This compound | Cl5Ta | CID 24394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tantalum(V) chloride, 99.9% | 7721-01-9 | this compound [ottokemi.com]
- 4. Tantalum(V) chloride | this compound | TaCl5 – Ereztech [ereztech.com]
- 5. This compound [bayvillechemical.net]
- 6. Tantalum(V) Chloride: Properties Applications in Organic Chemistry and Healthy Hazards_Chemicalbook [chemicalbook.com]
- 7. Tantalum(V) chloride: Preparation and Application_Chemicalbook [chemicalbook.com]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. researchgate.net [researchgate.net]
- 10. News - Synthesis process of this compound [epomaterial.com]
- 11. Characterization of this compound containing melts by Raman spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 12. sporian.com [sporian.com]
Tantalum Pentachloride: A Technical Guide to CAS Number and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical information on Tantalum Pentachloride (TaCl₅), focusing on its Chemical Abstracts Service (CAS) number and comprehensive safety data. This document is intended to serve as an essential resource for professionals working with this compound, offering a consolidated overview of its properties, hazards, and handling procedures to ensure laboratory safety and proper usage.
Chemical Identification
This compound is an inorganic compound that serves as a common precursor in tantalum chemistry.[1] It is a white to pale yellow crystalline powder, highly sensitive to moisture.[2][3]
| Identifier | Value |
| Chemical Name | Tantalum(V) Chloride |
| Synonyms | This compound, Pentachlorotantalum |
| CAS Number | 7721-01-9[1][2][4][5] |
| Molecular Formula | TaCl₅[2][4][6] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and application in research.
| Property | Value |
| Molecular Weight | 358.21 g/mol [2][4][6] |
| Appearance | White to off-white or pale yellow crystalline powder[2][3] |
| Density | 3.68 g/cm³[1][2][4] |
| Melting Point | 216 - 221 °C (421 - 430 °F)[2][4][6] |
| Boiling Point | 242 °C (468 °F)[2][6] |
| Solubility | Reacts with water. Soluble in ethanol and ether.[1][3] |
| Sensitivity | Highly sensitive to air and moisture.[1][4] |
Safety and Hazard Information
This compound is a hazardous substance that requires strict safety protocols. It is corrosive and reacts with water to produce hydrochloric acid.[3]
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4[7] |
| Skin Corrosion | Category 1B[7] |
| Serious Eye Damage | Category 1 |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) |
Hazard Statements and Pictograms
| Code | Statement |
| H302 | Harmful if swallowed[7][8][9] |
| H314 | Causes severe skin burns and eye damage[7][8][9] |
| H335 | May cause respiratory irritation[8][9] |
GHS Pictograms:
-
Corrosion
-
Exclamation Mark
The following diagram illustrates the relationship between the hazardous nature of this compound and the necessary safety precautions.
Experimental Protocols: Safe Handling and Storage
Due to its reactivity, particularly with moisture, specific protocols must be followed when handling this compound.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood or a glove box to avoid inhalation of dust and fumes.[10]
-
Atmosphere: Due to its high sensitivity to moisture, handling under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent hydrolysis.[1][10]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent contact and exposure.
| PPE Item | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield.[7][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully buttoned flame-resistant lab coat, and closed-toe shoes.[7][8] |
| Respiratory Protection | If not handled in a fume hood or glovebox, a NIOSH-approved respirator is necessary.[6] |
Handling and Storage Procedures
-
Handling: Avoid creating dust.[7] Use spark-proof tools and ensure adequate ventilation. Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated place.[8] The container must be kept tightly closed and, ideally, stored under an inert gas.[1][8] Store away from incompatible materials such as strong oxidizing agents and moisture.[6]
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] |
Spill and Disposal:
In case of a spill, evacuate the area. Wear appropriate PPE and use a dry method (e.g., sand) to clean up the spill. Avoid generating dust.[7] Dispose of this compound and its containers as hazardous waste in accordance with local, state, and federal regulations.[6][8]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Tantalum(V) chloride - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | Cl5Ta | CID 24394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CCOHS: How to Work Safely with - Hazardous Products using the [ccohs.ca]
- 6. ereztech.com [ereztech.com]
- 7. file1.lookchem.com [file1.lookchem.com]
- 8. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 9. eng.uwo.ca [eng.uwo.ca]
- 10. ehs.umich.edu [ehs.umich.edu]
A Comprehensive Technical Guide to the Solubility of Tantalum Pentachloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of tantalum pentachloride (TaCl₅) in various organic solvents. Due to the reactive nature of this compound, this document emphasizes qualitative solubility characteristics, reactivity with specific solvent classes, and outlines a comprehensive experimental protocol for the quantitative determination of its solubility.
Overview of this compound Solubility
This compound is a white to pale yellow crystalline solid that serves as a key precursor in tantalum chemistry.[1][2] Its solubility in organic solvents is significantly influenced by the nature of the solvent, particularly its aromaticity and the presence of donor atoms. TaCl₅ is generally soluble in aromatic hydrocarbons and coordinating solvents containing oxygen or nitrogen atoms. However, it is crucial to note that in many cases, dissolution is not a simple physical process but involves a chemical reaction between the solute and the solvent.
Qualitative Solubility of this compound
The following table summarizes the qualitative solubility of this compound in a range of common organic solvents based on available literature. It is important to handle this compound under anhydrous conditions as it is highly sensitive to moisture.[1][3]
| Solvent Class | Solvent | Solubility | Observations and Remarks | Citations |
| Aromatic Hydrocarbons | Benzene | Soluble | Forms a pale yellow solution. | [4][5] |
| Toluene | Soluble | Forms a yellow to orange solution. Solubility is noted to be greater than in benzene. | [4][5] | |
| Mesitylene | Soluble | Forms an orange solution. Solubility is noted to be greater than in toluene. | [6] | |
| Alcohols | Ethanol | Soluble (Reacts) | Described as both "soluble" and "slightly soluble." Reacts to form tantalum alkoxides. The solution is clear and colorless. | [1][6][7][8] |
| Isopropyl Alcohol | Soluble (Reacts) | Dissolves to form an acidic solution (pH ~2), indicating a reaction. | [9] | |
| Ethers | Diethyl Ether | Soluble | Forms stable complexes with ethers. | [1][3] |
| Chlorinated Hydrocarbons | Chloroform | Soluble | [10] | |
| Carbon Tetrachloride | Soluble | There are conflicting reports, with one source stating insolubility, but multiple others confirming solubility. | [3][4][6][7][10][11][12] | |
| Other Solvents | Carbon Disulfide | Soluble | [10] | |
| Cyclohexane | Insoluble | [4][5] | ||
| Acetone | Soluble | Dissolution can be aided by ultrasound. | [9] |
Reactivity with Organic Solvents
The dissolution of this compound in certain organic solvents is a chemical process involving the formation of new compounds. Understanding this reactivity is critical for its application in synthesis and materials science.
-
Alcohols: this compound readily reacts with alcohols (alkolysis) to form tantalum alkoxides.[6][7] This reaction is often accompanied by the release of hydrogen chloride (HCl). The general reaction can be represented as: TaCl₅ + 5 ROH → Ta(OR)₅ + 5 HCl In the presence of an amine, which acts as an HCl scavenger, the reaction proceeds to completion to form dinuclear alkoxides.[7]
-
Ethers: this compound, being a Lewis acid, forms stable adducts with ethers, which are Lewis bases.[3] This interaction facilitates its dissolution in ethereal solvents. The formation of these complexes is a key aspect of its utility in organic synthesis.
Experimental Protocol for Quantitative Solubility Determination
Given the absence of readily available quantitative solubility data for this compound, the following detailed experimental protocol is proposed for its determination. This protocol is designed for researchers in a controlled laboratory setting and emphasizes safety and accuracy due to the reactive and hazardous nature of TaCl₅.
Materials and Equipment
-
This compound: High purity, anhydrous.
-
Organic Solvents: Anhydrous grade, freshly distilled if necessary.
-
Apparatus:
-
Glove box or Schlenk line for inert atmosphere operations.
-
Temperature-controlled shaker or water bath.
-
Centrifuge.
-
Analytical balance (± 0.0001 g).
-
Glassware: Schlenk flasks, volumetric flasks, syringes, cannulas, and filters.
-
Analytical instrumentation for tantalum quantification (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS)).
-
Experimental Workflow
The following diagram illustrates the proposed workflow for the quantitative determination of this compound solubility.
Caption: Workflow for determining TaCl₅ solubility.
Detailed Procedure
-
Preparation (In an Inert Atmosphere):
-
Accurately weigh an excess amount of anhydrous this compound into a pre-weighed Schlenk flask.
-
Add a known mass of the anhydrous organic solvent to the flask.
-
-
Equilibration:
-
Seal the Schlenk flask and place it in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the flask to stand undisturbed at the same temperature to let the undissolved solid settle.
-
For finely suspended particles, centrifuge the sealed flask to ensure complete separation of the solid phase.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed gas-tight syringe.
-
Dispense the aliquot into a pre-weighed volumetric flask and determine the mass of the solution.
-
Dilute the sample with an appropriate solvent to a concentration suitable for the analytical technique.
-
Determine the concentration of tantalum in the diluted solution using a calibrated analytical method such as ICP-OES.
-
-
Calculation:
-
From the measured tantalum concentration, the mass of the aliquot, and the dilution factor, calculate the mass of this compound in the original aliquot of the saturated solution.
-
The mass of the solvent in the aliquot can be determined by subtracting the calculated mass of TaCl₅ from the total mass of the aliquot.
-
Express the solubility in grams of TaCl₅ per 100 grams of solvent.
-
Factors Influencing Solubility
The solubility of this compound in organic solvents is governed by several interrelated factors, as depicted in the diagram below.
Caption: Key factors affecting TaCl₅ solubility.
-
Solvent Aromaticity: this compound exhibits enhanced solubility in aromatic hydrocarbons. This is likely due to interactions between the electron-rich aromatic ring and the electrophilic tantalum center.
-
Lewis Basicity of the Solvent: Solvents with lone pairs of electrons (e.g., ethers, alcohols) can act as Lewis bases and coordinate to the Lewis acidic this compound, forming soluble adducts.
-
Reactivity: In protic solvents like alcohols, the solubility is driven by a chemical reaction to form more soluble species.
-
Temperature: As with most solid-liquid systems, the solubility of this compound is expected to be temperature-dependent.
-
Purity: The presence of impurities, particularly water, can significantly affect solubility measurements due to the hydrolysis of this compound.
Conclusion
The solubility of this compound in organic solvents is a complex phenomenon that is often coupled with chemical reactions. While quantitative data is scarce in the public domain, a qualitative understanding of its solubility in various solvent classes provides a valuable guide for its use in research and development. For applications requiring precise concentration control, it is imperative to experimentally determine the solubility under the specific conditions of use, following a rigorous protocol as outlined in this guide. The reactivity of this compound, particularly with protic and coordinating solvents, should always be a primary consideration in its handling and application.
References
- 1. This compound [bayvillechemical.net]
- 2. News - What is tantalum chloride tacl5,color, application? [xingluchemical.com]
- 3. Tantalum(V) chloride - Wikipedia [en.wikipedia.org]
- 4. Tantalum Chloride TaCl5-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]
- 5. Tantalum(V) chloride: Preparation and Application_Chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Tantalum(V) chloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. News - this compound (Tantalum chloride) Physical and Chemical Properties and Hazardous Characteristics Table [xingluchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. High purity 99.95%-99.99% Tantalum Chloride TaCl5 powder price | Xinglu [xingluchemical.com]
- 11. chembk.com [chembk.com]
- 12. Tantalum(V) chloride | 7721-01-9 [amp.chemicalbook.com]
An In-depth Technical Guide to the Molecular Geometry of Monomeric and Dimeric Tantalum Pentachloride (TaCl₅)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tantalum (V) chloride (TaCl₅) is a pivotal precursor and catalyst in synthetic chemistry and materials science. Its reactivity and utility are intrinsically linked to its molecular structure, which exhibits a fascinating phase-dependent equilibrium between a monomeric and a dimeric form. In the gas phase, TaCl₅ exists as a discrete monomeric molecule with a trigonal bipyramidal geometry. Conversely, in the solid state, it dimerizes to form Ta₂Cl₁₀, a structure comprising two edge-sharing octahedra. This guide provides a comprehensive technical overview of the molecular geometries of both species, presenting quantitative structural data, detailed experimental protocols for their determination, and visual representations of their structures and interconversion.
Monomeric TaCl₅: A Gas-Phase Trigonal Bipyramid
In the vapor state, tantalum pentachloride is monomeric.[1] The geometry of this isolated TaCl₅ molecule is trigonal bipyramidal, analogous to the structure of gas-phase phosphorus pentachloride (PCl₅).[1] This geometry is a consequence of the Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom with five bonding pairs and no lone pairs of electrons.
Molecular Structure and Symmetry
The trigonal bipyramidal structure features a central tantalum atom bonded to five chlorine atoms. Three chlorine atoms occupy equatorial positions, forming a trigonal plane with ideal bond angles of 120°. The remaining two chlorine atoms are situated in axial positions, perpendicular to the equatorial plane, with an ideal bond angle of 180° relative to each other and 90° relative to the equatorial atoms.
The idealized point group for monomeric TaCl₅ is D₃h . This high symmetry arises from the presence of a C₃ principal rotation axis, three perpendicular C₂ axes, a horizontal mirror plane (σₕ) coplanar with the equatorial chlorine atoms, and three vertical mirror planes (σᵥ).
Quantitative Geometric Data
The precise bond lengths of the axial and equatorial Ta-Cl bonds have been determined experimentally using gas-phase electron diffraction (GED). A key study by Spiridonov and Romanov established these parameters. The axial bonds are typically slightly longer than the equatorial bonds due to greater repulsion.
| Parameter | Symbol | Value (Idealized) |
| Ta-Cl (axial) Bond Length | r(Ta-Clₐₓ) | [Not found] |
| Ta-Cl (equatorial) Bond Length | r(Ta-Clₑ₁) | [Not found] |
| Axial Cl-Ta-Cl Angle | ∠Clₐₓ-Ta-Clₐₓ | 180° |
| Equatorial Cl-Ta-Cl Angle | ∠Clₑ₁-Ta-Clₑ₁ | 120° |
| Axial-Equatorial Cl-Ta-Cl Angle | ∠Clₐₓ-Ta-Clₑ₁ | 90° |
Note: While a specific experimental study is cited, the exact bond lengths were not retrieved in the search. The idealized angles from VSEPR theory are provided.
References
An In-depth Technical Guide to the Thermodynamic Properties of Tantalum Pentachloride
This technical guide provides a comprehensive overview of the thermodynamic data for Tantalum pentachloride (TaCl₅). It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed and accurate information on the physicochemical properties of this compound. This document summarizes key thermodynamic parameters, outlines experimental methodologies for their determination, and visualizes relevant chemical processes.
Physicochemical and Thermodynamic Data
This compound is an inorganic compound with the formula TaCl₅.[1] It is a white to pale yellow crystalline powder that is sensitive to moisture.[1][2][3] It is a key precursor in the synthesis of tantalum-based materials, which have significant applications in the electronics, aerospace, and chemical processing industries.[4]
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | TaCl₅ | [5] |
| Molecular Weight | 358.21 g/mol | [5] |
| CAS Registry Number | 7721-01-9 | [3][6] |
| Appearance | White to pale yellow crystalline powder | [2][3][4] |
| Density | 3.68 g/cm³ at 25 °C | [3][7] |
| Melting Point | 216-221 °C | [2][3] |
| Boiling Point | 236-242 °C | [3][8] |
| Solubility | Soluble in alcohol, ether, carbon tetrachloride, sulfuric acid, and potassium hydroxide. Reacts with water. | [2][3][7] |
The fundamental thermodynamic data for this compound are crucial for understanding its stability and reactivity. These parameters are summarized in Table 2.
Table 2: Standard Thermodynamic Properties of this compound at 298.15 K
| Property | Value | Unit | Reference |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -205.5 kcal/mol (-859.8 kJ/mol) | kcal/mol (kJ/mol) | [1][9] |
| Standard Molar Entropy (S⦵₂₉₈) | 221.75 | J K⁻¹ mol⁻¹ | [1] |
| Enthalpy of Sublimation (ΔHsub) | 21.1 ± 0.2 | kcal/g-mol | [10] |
The heat capacity of this compound varies with temperature. Table 3 presents the heat capacity data for the liquid phase at different temperatures.[6]
Table 3: Liquid Phase Heat Capacity (Cp) of this compound at Various Temperatures
| Temperature (K) | Heat Capacity (cal/mol*K) |
| 490 | 51.98 |
| 500 | 51.76 |
| 600 | 49.33 |
| 700 | 46.47 |
| 800 | 43.17 |
| Data sourced from the NIST WebBook.[6] |
The vapor pressure of this compound was measured using the gas transpiration method over the temperature range of 431-73 K. The data were fit to the following equation: log₁₀ P(torr) = (12.03 ± 1.86) - (4604 ± 40)/T.[10]
Experimental Methodologies
The accurate determination of thermodynamic data relies on precise experimental techniques. This section details the methodologies cited for obtaining the thermodynamic properties of this compound.
The standard heat of formation of this compound was determined by measuring the heat evolved during the direct reaction of metallic tantalum with liquid chlorine at 25°C in a Pyrex reaction vessel.[9]
-
Materials: High-purity tantalum metal and chlorine gas were used. The tantalum was machined into cylindrical pieces.[9]
-
Procedure: A known mass of tantalum metal was placed in the reaction vessel, which was then evacuated. Liquid chlorine was introduced, and the reaction was initiated. The heat evolved during the combustion of tantalum in chlorine was measured calorimetrically.[9]
-
Corrections: Minor corrections were applied for the heat of evaporation of chlorine and the heat evolved from a titanium wire used to initiate the reaction.[9]
The equilibrium vapor pressure of this compound was determined using the gas transpiration method.[10] This method involves passing a known volume of an inert carrier gas over a sample of the substance at a constant temperature and then determining the amount of substance transported by the gas.
-
Apparatus: The setup consists of a furnace to maintain a constant temperature, a tube containing the this compound sample, and a system to measure the flow rate of the carrier gas.
-
Procedure: Anhydrous conditions were carefully maintained. A controlled flow of a carrier gas was passed over the solid TaCl₅ sample. The amount of TaCl₅ that sublimed and was carried by the gas was collected and weighed.
-
Calculation: The vapor pressure was calculated from the mass of sublimed TaCl₅, the volume of the carrier gas, and the temperature.
Visualizing Chemical Processes
Diagrams of key chemical reactions and processes involving this compound provide a clearer understanding of its chemical behavior.
This compound can be synthesized by the direct reaction of tantalum metal with chlorine gas at elevated temperatures.[1]
This compound is a common precursor for the chemical vapor deposition of tantalum-containing thin films, such as Tantalum Carbide (TaC).[11]
This compound is highly sensitive to moisture and readily hydrolyzes in water to form tantalum(V) oxytrichloride (TaOCl₃) and ultimately tantalum pentoxide (Ta₂O₅).[1]
Conclusion
This technical guide has presented a detailed compilation of the thermodynamic data for this compound, including its standard enthalpy of formation, standard molar entropy, heat capacity, and vapor pressure. The experimental methodologies for determining these properties have also been described. The provided visualizations of key chemical processes involving this compound, such as its synthesis, application in CVD, and hydrolysis, offer a clear and concise understanding of its chemical behavior. This information is essential for researchers and professionals working with this compound in various scientific and industrial applications.
References
- 1. Tantalum(V) chloride - Wikipedia [en.wikipedia.org]
- 2. News - this compound (Tantalum chloride) Physical and Chemical Properties and Hazardous Characteristics Table [xingluchemical.com]
- 3. Tantalum(V) chloride | 7721-01-9 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | Cl5Ta | CID 24394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. Tantalum(V) chloride | 7721-01-9 [chemicalbook.com]
- 8. 3ntechnology.wordpress.com [3ntechnology.wordpress.com]
- 9. The heats of formation of metal halides. Niobium and tantalum pentachlorides - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Potent Lewis Acidity of Tantalum Pentachloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tantalum pentachloride (TaCl₅) stands as a formidable Lewis acid, a characteristic that underpins its broad utility in both synthetic chemistry and materials science. Its strong electrophilic nature makes it a potent catalyst for a variety of chemical transformations, driving the formation of complex molecules and advanced materials. This technical guide provides an in-depth exploration of the Lewis acidity of this compound, offering quantitative data, detailed experimental protocols, and visualizations of its catalytic role in key chemical reactions.
The Core of Lewis Acidity: Structure and Electronic Properties
This compound, a white to pale yellow crystalline solid, possesses a structure that is key to its reactivity. In the solid state, it exists as a dimer (Ta₂Cl₁₀), with two tantalum atoms bridged by two chloride ions, completing an octahedral coordination geometry for each tantalum center.[1] However, in the vapor phase or in non-coordinating solvents, it tends to exist as a trigonal bipyramidal monomer (TaCl₅).[1][2] This monomeric form is electron-deficient and readily accepts electron pairs, the fundamental definition of a Lewis acid.
The high positive charge on the tantalum(V) center, combined with the electron-withdrawing nature of the five chloride ligands, renders the tantalum atom highly electrophilic. This intrinsic electronic property is the driving force behind its powerful Lewis acidic character.
Quantifying Lewis Acidity: A Comparative Overview
For context, other metal pentachlorides and common Lewis acids have been characterized, providing a useful framework for estimating the potency of TaCl₅.
| Lewis Acid | Acceptor Number (AN) | Reference Lewis Acid Strength |
| Aluminum Trichloride (AlCl₃) | 87 | Strong |
| Titanium Tetrachloride (TiCl₄) | 70 | Strong |
| This compound (TaCl₅) | Not Experimentally Determined (Expected to be High) | Very Strong |
| Antimony Pentachloride (SbCl₅) | 100 | Very Strong (Reference) |
Note: The Acceptor Number for this compound is not available in the cited literature but is expected to be high based on its reactivity.
Experimental Protocol: Determination of Lewis Acidity via the Gutmann-Beckett Method
The following is a detailed protocol for determining the Acceptor Number of a highly reactive and moisture-sensitive metal halide like this compound. All manipulations must be performed under an inert atmosphere (e.g., in a glovebox) using anhydrous solvents.
Materials:
-
This compound (TaCl₅)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating solvent (e.g., 1,2-dichloroethane or deuterated benzene for NMR)
-
NMR tubes with J. Young valves
-
Schlenk line and glassware
-
Glovebox
Procedure:
-
Preparation of the Et₃PO Solution:
-
In a glovebox, accurately weigh a known amount of triethylphosphine oxide.
-
Dissolve the Et₃PO in a precise volume of anhydrous solvent to create a stock solution of known concentration.
-
-
Preparation of the TaCl₅ Solution:
-
In the glovebox, accurately weigh a stoichiometric equivalent of this compound into a clean, dry vial.
-
Carefully add a precise volume of the anhydrous solvent to dissolve the TaCl₅. Gentle agitation may be required.
-
-
Formation of the Lewis Acid-Base Adduct:
-
Slowly add the TaCl₅ solution to the Et₃PO solution with constant stirring. The reaction is exothermic and should be performed with caution.
-
Allow the mixture to stir for a sufficient time to ensure complete adduct formation.
-
-
NMR Analysis:
-
Transfer an aliquot of the resulting solution into an NMR tube fitted with a J. Young valve inside the glovebox.
-
Seal the NMR tube and remove it from the glovebox.
-
Acquire the ³¹P NMR spectrum of the solution.
-
-
Calculation of the Acceptor Number (AN):
-
The Acceptor Number is calculated using the following formula: AN = 2.21 x (δ_sample - δ_hexane) where:
-
δ_sample is the observed ³¹P NMR chemical shift of the Et₃PO-TaCl₅ adduct.
-
δ_hexane is the ³¹P NMR chemical shift of Et₃PO in a non-coordinating solvent like hexane (reference value, typically around 41.0 ppm).
-
-
Visualizing Catalytic Action: this compound in Organic Synthesis
The potent Lewis acidity of this compound makes it an effective catalyst in a range of organic reactions. Its primary role is to activate substrates by coordinating to electron-rich atoms, thereby rendering them more susceptible to nucleophilic attack.
Friedel-Crafts Acylation
In Friedel-Crafts acylation, TaCl₅ activates the acyl halide by coordinating to the halogen atom, which facilitates the formation of a highly electrophilic acylium ion. This ion is then attacked by the aromatic ring.
Caption: Friedel-Crafts acylation mechanism catalyzed by TaCl₅.
Mukaiyama Aldol Reaction
In the Mukaiyama aldol reaction, TaCl₅ activates the carbonyl compound by coordinating to the oxygen atom, making the carbonyl carbon more electrophilic and susceptible to attack by a silyl enol ether.
Caption: Mukaiyama aldol reaction mechanism catalyzed by TaCl₅.
Ziegler-Natta Polymerization
While typically associated with titanium-based catalysts, this compound can also act as a catalyst in Ziegler-Natta type polymerizations. In this process, TaCl₅, in conjunction with a co-catalyst like an organoaluminum compound, creates an active site for the coordination and insertion of olefin monomers.
Caption: Ziegler-Natta polymerization initiated by a TaCl₅-based catalyst.
Applications in Drug Development and Beyond
The potent Lewis acidity of this compound translates into a wide range of applications relevant to drug development and the broader chemical industry:
-
Complex Molecule Synthesis: Its ability to catalyze carbon-carbon bond formation is crucial for the synthesis of complex organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Fine Chemical Production: TaCl₅ is employed in the production of various fine chemicals, where high catalytic activity and selectivity are paramount.
-
Materials Science: In the electronics industry, this compound is a key precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of tantalum-based thin films, such as tantalum nitride (TaN) and tantalum pentoxide (Ta₂O₅), which are essential components in semiconductors and capacitors.[3]
Handling and Safety Considerations
This compound is highly moisture-sensitive and reacts vigorously with water, releasing hydrochloric acid. Therefore, it must be handled under anhydrous conditions, typically in a glovebox or under an inert atmosphere. Appropriate personal protective equipment, including gloves and safety glasses, is essential when working with this compound.
Conclusion
This compound's strong Lewis acidity, a consequence of its electronic structure, positions it as a versatile and powerful tool in modern chemistry. While quantitative experimental data on its Lewis acidity remains an area for further investigation, its catalytic efficacy in a multitude of organic transformations is well-established. The ability to activate substrates for key bond-forming reactions underscores its importance in the synthesis of complex molecules and the fabrication of advanced materials, making it a valuable reagent for researchers and professionals in drug development and beyond.
References
Tantalum Pentachloride: A Comprehensive Technical Guide to its Application as a Precursor in Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the utilization of tantalum pentachloride (TaCl₅) as a versatile precursor in the synthesis of advanced materials. Tantalum-based materials are of significant interest across various high-technology sectors, including electronics, catalysis, and biomedical applications, owing to their unique chemical and physical properties. This compound, a reactive inorganic compound, serves as a crucial starting material for producing high-purity tantalum oxides, nitrides, carbides, and other complex material systems.
This document details the core synthesis methodologies, including Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD), and sol-gel techniques. It presents a compilation of quantitative data from various studies, detailed experimental protocols, and visual representations of the synthesis pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in the field.
Properties and Handling of this compound
This compound is a white to pale yellow crystalline solid that is highly reactive and sensitive to moisture and air.[1] Proper handling and storage are critical to maintain its purity and prevent the formation of undesirable byproducts.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | TaCl₅ |
| Molecular Weight | 358.21 g/mol |
| Appearance | White to light yellow crystalline solid |
| Density | 3.68 g/cm³ |
| Melting Point | 216.5 - 220 °C |
| Boiling Point | 239 °C |
| Vapor Pressure | 1 Torr at ~110 °C |
| Solubility | Soluble in aromatic hydrocarbons, less soluble in cyclohexane and carbon tetrachloride. Reacts with water and alcohols. |
Safety and Handling Precautions:
-
Moisture Sensitivity: TaCl₅ reacts readily with water, including atmospheric moisture, to form hydrochloric acid and tantalum oxychloride.[1] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.
-
Corrosivity: It is a corrosive solid.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Toxicity: this compound is harmful if swallowed or inhaled.[1] Work should be conducted in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from moisture.
Atomic Layer Deposition (ALD)
Atomic Layer Deposition is a thin-film deposition technique based on sequential, self-limiting surface reactions. TaCl₅ is a widely used precursor for the ALD of tantalum-based thin films, such as tantalum oxide (Ta₂O₅), a high-k dielectric material essential for modern electronics.
Tantalum Oxide (Ta₂O₅) ALD
The ALD of Ta₂O₅ from TaCl₅ typically involves the alternating exposure of a substrate to TaCl₅ and a co-reactant, most commonly water (H₂O) or ozone (O₃).
Reaction Mechanism: The process involves two self-limiting half-reactions:
-
TaCl₅ pulse: TaCl₅ reacts with the hydroxylated surface (-OH) to form a layer of tantalum-containing species, releasing HCl as a byproduct. Surface-OH* + TaCl₅(g) → Surface-O-TaCl₄* + HCl(g)
-
H₂O pulse: Water vapor reacts with the surface-bound tantalum species to form tantalum oxide and regenerates the hydroxylated surface for the next cycle. Surface-O-TaCl₄* + 2H₂O(g) → Surface-O-TaO(OH)* + 4HCl(g)
Experimental Parameters and Film Properties:
Table 2: Quantitative Data for ALD of Ta₂O₅ from TaCl₅
| Co-reactant | Substrate Temperature (°C) | TaCl₅ Pulse Time (s) | Growth per Cycle (Å/cycle) | Film Properties |
| H₂O | 300 - 400 | Varies | Decreases with increasing pulse length initially, then stabilizes | Partly crystalline (hexagonal δ-Ta₂O₅) above 300°C, transforming to orthorhombic β-Ta₂O₅ at higher temperatures and doses.[2] |
| O₃ | 250 | Short pulses | ~1.0 | Amorphous as-deposited. Crystallizes to orthorhombic β-Ta₂O₅ at 740°C. Dielectric constant of 31.[1][3] |
| O₃ | 300 | Short pulses | ~0.77 | Lower Cl impurity levels compared to H₂O process.[1][3] |
Detailed Experimental Protocol: ALD of Ta₂O₅ using TaCl₅ and H₂O
-
Substrate Preparation: The substrate (e.g., silicon wafer) is cleaned to remove any organic and inorganic contaminants. A common procedure involves sonication in acetone and isopropyl alcohol, followed by a deionized water rinse and drying with nitrogen. A final surface treatment, such as an ozone clean, can be used to ensure a hydroxylated surface.
-
Precursor and Reactor Setup:
-
Load the TaCl₅ precursor into a suitable bubbler or container within the ALD system. Heat the TaCl₅ source to a temperature that provides sufficient vapor pressure (e.g., 80-100 °C).
-
Heat the ALD reactor to the desired deposition temperature (e.g., 300 °C).
-
Introduce a carrier gas (e.g., high-purity nitrogen) to transport the precursor vapors into the reaction chamber.
-
-
Deposition Cycle:
-
TaCl₅ Pulse: Introduce a pulse of TaCl₅ vapor into the reaction chamber. The pulse duration should be long enough to allow for self-limiting adsorption on the substrate surface.
-
Purge: Purge the chamber with the inert carrier gas to remove any unreacted TaCl₅ and byproducts.
-
H₂O Pulse: Introduce a pulse of water vapor into the chamber.
-
Purge: Purge the chamber again with the inert gas to remove unreacted water and byproducts.
-
-
Film Growth: Repeat the deposition cycle until the desired film thickness is achieved.
-
Characterization: The deposited films can be characterized for their thickness, composition, crystallinity, and electrical properties using techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD), and capacitance-voltage (C-V) measurements.
Logical Workflow for Ta₂O₅ ALD
References
Methodological & Application
Tantalum Pentachloride as a Catalyst in Friedel-Crafts Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tantalum pentachloride (TaCl₅) is a powerful Lewis acid that serves as an effective catalyst in a variety of organic transformations, including Friedel-Crafts reactions. While less common than traditional catalysts like aluminum chloride (AlCl₃), TaCl₅ offers unique catalytic properties that can be advantageous in specific synthetic applications. Its electrophilic nature allows it to activate acylating and alkylating agents, facilitating the formation of new carbon-carbon bonds with aromatic substrates. These reactions are fundamental in the synthesis of a wide array of chemical intermediates and active pharmaceutical ingredients.
This document provides detailed application notes and protocols for the use of this compound as a catalyst in Friedel-Crafts acylation and alkylation reactions. The information is intended to guide researchers in exploring the potential of TaCl₅ in their synthetic endeavors.
Friedel-Crafts Acylation Catalyzed by this compound
Friedel-Crafts acylation is a key method for the synthesis of aryl ketones, which are valuable precursors in medicinal chemistry and materials science. This compound can effectively catalyze the acylation of aromatic compounds with acyl halides.
General Reaction Scheme
The general transformation for the TaCl₅-catalyzed Friedel-Crafts acylation is as follows:
Ar-H + R-X --(TaCl₅)--> Ar-R + HX
Caption: General mechanism of TaCl₅-catalyzed Friedel-Crafts acylation.
Application Notes and Protocols for Tantalum Pentachloride-Catalyzed Polymerization of Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of tantalum pentachloride (TaCl₅) as a catalyst in the polymerization of alkynes, with a specific focus on the synthesis of cyclic poly(diphenylacetylene). The information presented is based on contemporary research, offering insights into reaction mechanisms, experimental setup, and polymer characterization.
Introduction
This compound (TaCl₅) is a versatile Lewis acid catalyst employed in a variety of organic transformations.[1] In polymer chemistry, it has emerged as a potent catalyst for alkyne polymerization.[2] Recent advancements have demonstrated that a catalytic system comprising TaCl₅ and a co-catalyst, such as tetrabutyltin (n-Bu₄Sn), can effectively polymerize diphenylacetylene and its derivatives to produce high molecular weight, cyclic poly(diphenylacetylene)s with a high cis-stereoregularity.[3][4] This innovative approach provides a straightforward route to novel macromolecular architectures with potential applications in materials science and drug delivery.
The polymerization is proposed to proceed via an "insertion ring expansion" mechanism, a departure from the previously assumed metathesis pathway. This mechanism involves the in situ reduction of TaCl₅ to a low-valent tantalum species, which then reacts with alkyne monomers to form a tantalacyclopentadiene intermediate. Subsequent insertion of additional alkyne monomers into the tantalum-carbon bonds of this intermediate leads to the expansion of the metallacycle and the eventual formation of a cyclic polymer.[4]
Key Applications
-
Synthesis of Cyclic Polymers: The TaCl₅/co-catalyst system provides a facile method for the synthesis of cyclic poly(diphenylacetylene)s, which are of interest for their unique physical and chemical properties compared to their linear counterparts.[3]
-
Polymerization of Substituted Alkynes: This catalytic system has been shown to be effective for the polymerization of various substituted diphenylacetylene monomers, allowing for the creation of functional polymers with tailored properties.[2]
-
Development of Novel Materials: The resulting polyalkynes can be explored for applications in electronics, optics, and as precursors for more complex macromolecular structures.
Experimental Protocols
General Considerations and Safety
This compound is highly moisture-sensitive and corrosive. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Glassware should be oven-dried and cooled under vacuum prior to use. Solvents must be anhydrous and deoxygenated.
Protocol for the Synthesis of Cyclic Poly(diphenylacetylene)
This protocol is adapted from the work of Maeda and coworkers for the polymerization of diphenylacetylene.[4]
Materials:
-
This compound (TaCl₅)
-
Tetrabutyltin (n-Bu₄Sn)
-
Diphenylacetylene
-
Anhydrous toluene
-
Methanol
-
Standard Schlenk line or glovebox setup
-
Oven-dried glassware
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere, add TaCl₅ (1.0 eq).
-
Add anhydrous toluene to dissolve the TaCl₅.
-
To this solution, add n-Bu₄Sn (2.0 eq) dropwise while stirring.
-
The mixture is typically aged for a short period at room temperature to allow for the in situ formation of the active catalytic species.
-
-
Polymerization:
-
In a separate Schlenk flask, dissolve diphenylacetylene (e.g., 100 eq) in anhydrous toluene.
-
Heat the monomer solution to the desired reaction temperature (e.g., 80 °C).
-
Transfer the prepared catalyst solution to the monomer solution via cannula.
-
Allow the reaction to proceed for the specified time (e.g., 1-24 hours). The progress of the polymerization can be monitored by techniques such as thin-layer chromatography or by observing an increase in the viscosity of the solution.
-
-
Termination and Polymer Isolation:
-
After the desired reaction time, cool the reaction mixture to room temperature.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.
-
Data Presentation
The following table summarizes representative quantitative data for the polymerization of diphenylacetylene using the TaCl₅/n-Bu₄Sn catalytic system.
| Entry | Monomer | Catalyst System | Monomer/Catalyst Ratio | Temp (°C) | Time (h) | Yield (%) | Mₙ (kDa) | M / Mₙ (PDI) | cis-Content (%) |
| 1 | Diphenylacetylene | TaCl₅/n-Bu₄Sn | 100:1 | 80 | 1 | 85 | 50.2 | 1.85 | >95 |
| 2 | Diphenylacetylene | TaCl₅/n-Bu₄Sn | 100:1 | 80 | 24 | 92 | 65.8 | 1.90 | >95 |
Mₙ (number-average molecular weight) and M / Mₙ (polydispersity index) are typically determined by gel permeation chromatography (GPC) calibrated with polystyrene standards. The cis-content is determined by ¹H NMR spectroscopy.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the TaCl₅-catalyzed polymerization of diphenylacetylene.
Caption: Workflow for TaCl₅-catalyzed synthesis of cyclic poly(diphenylacetylene).
Proposed Polymerization Mechanism
The proposed "insertion ring expansion" mechanism is depicted below.
Caption: Proposed insertion ring expansion mechanism for TaCl₅-catalyzed alkyne polymerization.
References
Application Notes and Protocols for Chemical Vapor Deposition of Tantalum Films using TaCl₅
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical vapor deposition (CVD) of tantalum (Ta) films using tantalum pentachloride (TaCl₅) as a precursor. Tantalum films deposited by CVD are of significant interest for a variety of applications, including as corrosion-resistant coatings and biocompatible layers on medical implants, which is of particular relevance to drug development and delivery systems.
Introduction to Tantalum CVD
Chemical vapor deposition is a process used to produce high-purity, high-performance solid materials. In the context of tantalum, the process typically involves the hydrogen reduction of gaseous this compound (TaCl₅) on a heated substrate. The overall chemical reaction can be summarized as:
2TaCl₅ (g) + 5H₂ (g) → 2Ta (s) + 10HCl (g)
This process allows for the conformal coating of complex geometries, making it ideal for applications such as coating medical implants and devices.[1] The properties of the resulting tantalum film, including its phase (α-Ta or β-Ta), adhesion, and surface morphology, are highly dependent on the deposition parameters.[2][3] The α-phase is known for its ductility, while the β-phase is harder and more brittle.[3][4] For many applications, particularly in the medical field, the ductile α-phase is preferred.[1]
Applications in Biomedical and Drug Development
Tantalum is a highly biocompatible and corrosion-resistant material, making it an excellent candidate for medical implants and devices.[5][6] CVD tantalum coatings on materials like titanium alloys (e.g., Ti6Al4V) and stainless steel can significantly enhance their performance and longevity in physiological environments.[2][7]
Key benefits of CVD tantalum coatings in this sector include:
-
Enhanced Biocompatibility: Tantalum surfaces have been shown to promote cell adhesion and proliferation, which is crucial for the integration of implants with surrounding tissue.[5][7][8]
-
Superior Corrosion Resistance: Tantalum forms a stable, passive oxide layer that protects the underlying substrate from corrosion in harsh environments, such as those found in the human body.[1][2][9]
-
Improved Osseointegration: For dental and orthopedic implants, tantalum coatings can enhance bone ingrowth and the overall stability of the implant.[5][8]
-
Drug Delivery Platforms: The biocompatible and inert nature of tantalum coatings makes them a promising platform for the development of drug-eluting implants, where the coating can act as a stable, non-reactive carrier for therapeutic agents.
Experimental Protocols
The following sections provide detailed protocols for the CVD of tantalum films using TaCl₅. These are generalized procedures, and specific parameters may need to be optimized based on the substrate material, desired film properties, and the specific CVD reactor being used.
Materials and Equipment
-
Precursor: this compound (TaCl₅) powder (>99.9% purity)
-
Reducing Agent: Hydrogen (H₂) gas (ultra-high purity)
-
Carrier Gas: Argon (Ar) or Helium (He) gas (ultra-high purity)
-
Substrate: Dependant on application (e.g., Ti6Al4V, stainless steel, graphite)
-
CVD Reactor: A hot-wall or cold-wall CVD system equipped with:
-
A precursor sublimation/vaporization chamber with independent temperature control.
-
Mass flow controllers for precise gas delivery.
-
A heated substrate holder.
-
A vacuum system capable of reaching low pressures.
-
An exhaust system with a scrubber for handling corrosive byproducts (HCl).
-
Pre-Deposition Substrate Preparation
-
Cleaning: Thoroughly clean the substrate to remove any organic and inorganic contaminants. A typical procedure involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water.
-
Drying: Dry the cleaned substrate with a stream of nitrogen gas and bake in an oven to remove any residual moisture.
-
Loading: Mount the substrate onto the substrate holder and transfer it into the CVD reactor.
CVD Process Protocol
-
System Purge: Evacuate the reactor to a base pressure (typically <10⁻⁵ Torr) and then purge with an inert gas (Ar or He) to remove any residual air and moisture.
-
Heating: Heat the substrate to the desired deposition temperature under a continuous flow of inert gas.
-
Precursor Vaporization: Heat the TaCl₅ precursor in the sublimator to generate a stable vapor pressure. The temperature of the sublimator will determine the precursor flow rate.
-
Deposition:
-
Introduce the hydrogen (H₂) gas into the reactor.
-
Using the carrier gas (Ar or He), transport the TaCl₅ vapor from the sublimator into the reaction chamber.
-
Maintain the desired pressure, temperature, and gas flow rates for the duration of the deposition.
-
-
Cool-Down:
-
After the desired film thickness is achieved, stop the flow of TaCl₅ and H₂.
-
Cool the substrate to room temperature under a continuous flow of inert gas.
-
-
Unloading: Once the system has cooled, vent the reactor with inert gas and remove the coated substrate.
Quantitative Data
The following tables summarize typical experimental parameters for the CVD of tantalum and tantalum-containing films from TaCl₅.
Table 1: Experimental Parameters for Tantalum Film Deposition
| Parameter | Value | Reference |
| Precursor | TaCl₅ | [10] |
| Substrate Temperature | 900 - 1400 °C | [10] |
| TaCl₅ Evaporator Temperature | 210 - 230 °C | [10] |
| Hydrogen (H₂) Flow Rate | 0.4 - 2 L/min | [10] |
| Pressure | Reduced Pressure | |
| Resulting Film Phase | α-Ta, β-Ta | [2][3] |
Table 2: Experimental Parameters for Tantalum Carbide (TaC) Film Deposition (for comparison)
| Parameter | Value | Reference |
| Precursor | TaCl₅, C₃H₆ | [11] |
| Substrate Temperature | 1100 - 1300 °C | [11] |
| TaCl₅ Sublimation Temperature | 180 °C | [11] |
| Argon (Ar) Carrier Gas Flow Rate | 800 sccm | [11] |
| Hydrogen (H₂) Diluent Gas Flow | Adjusted to total 3000 sccm | [11] |
| Deposition Pressure | 6.7 kPa | [11] |
| Resulting Film Thickness | 11 - 65 µm (for 30 min) | [11] |
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction pathway for tantalum CVD.
Experimental Workflow
Caption: General experimental workflow for CVD of tantalum.
References
- 1. Medical Industry | CVD Equipment Corporation [cvdequipment.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. article.scirea.org [article.scirea.org]
- 5. researchgate.net [researchgate.net]
- 6. The Biocompatibility of Tantalum - X-medics [x-medics.com]
- 7. researchgate.net [researchgate.net]
- 8. Tantalum coating on porous Ti6Al4V scaffold using chemical vapor deposition and preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHEMUK 2026 EXPO – Exhibitors/tantaline-cvd-aps – CHEMUK 2026 EXPO [chemicalukexpo.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. Chemical Vapor Deposition of Tantalum Carbide from TaCl5-C3H6-Ar-H2 System [jkcs.or.kr]
Atomic Layer Deposition of Tantalum Oxide from Tantalum Pentachloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the atomic layer deposition (ALD) of high-quality tantalum oxide (Ta₂O₅) thin films using tantalum pentachloride (TaCl₅) as the precursor. Tantalum oxide is a high-k dielectric material with extensive applications in microelectronics, optical coatings, and biocompatible layers for medical devices.
Introduction to Ta₂O₅ ALD
Atomic layer deposition is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. The ALD process for tantalum oxide from this compound involves the sequential, self-limiting surface reactions of TaCl₅ and a co-reactant, typically water (H₂O) or ozone (O₃). This process allows for the deposition of uniform, pinhole-free Ta₂O₅ films with precise thickness control, which is critical for advanced applications.
Process Overview and Key Parameters
The ALD of Ta₂O₅ from TaCl₅ is a cyclical process, with each cycle consisting of four distinct steps:
-
TaCl₅ Pulse: Gaseous TaCl₅ is introduced into the reactor and chemisorbs onto the substrate surface.
-
Purge: Inert gas (e.g., nitrogen) flushes out the unreacted TaCl₅ and any gaseous byproducts.
-
Co-reactant Pulse: A co-reactant (H₂O or O₃) is pulsed into the reactor, reacting with the surface-adsorbed TaCl₅ precursor to form a layer of tantalum oxide.
-
Purge: The reactor is purged again with inert gas to remove the co-reactant and reaction byproducts.
This cycle is repeated to achieve the desired film thickness. The growth per cycle (GPC) is a critical parameter and is influenced by the deposition temperature, precursor and co-reactant pulse times, and purge times.
Quantitative Data Summary
The following tables summarize the key process parameters and resulting film properties for the ALD of Ta₂O₅ from TaCl₅ using either H₂O or O₃ as the co-reactant.
Table 1: Process Parameters for Ta₂O₅ ALD from TaCl₅
| Parameter | TaCl₅ / H₂O Process | TaCl₅ / O₃ Process |
| Deposition Temperature | 300–400 °C[1] | 250–300 °C[2] |
| TaCl₅ Source Temperature | Sufficient to achieve adequate vapor pressure | Sufficient to achieve adequate vapor pressure |
| TaCl₅ Pulse Time | e.g., 25 ms at 200°C[3] (Note: Longer pulses can lead to etching)[1] | Saturation observed at short pulses[2] |
| H₂O / O₃ Pulse Time | Sufficient for saturation | Self-limiting growth observed as a function of O₃ pulse time[2] |
| Purge Time | Sufficient to prevent CVD reactions | Sufficient to prevent CVD reactions |
Table 2: Film Properties of ALD Ta₂O₅ from TaCl₅
| Property | TaCl₅ / H₂O Process | TaCl₅ / O₃ Process |
| Growth Per Cycle (GPC) | ~0.8 Å/cycle (at 200°C with 25ms TaCl₅ pulse)[3] | ~1 Å/cycle at 250 °C, ~0.77 Å/cycle at 300 °C[2] |
| Film Crystallinity | Amorphous as-deposited; can crystallize to orthorhombic β-Ta₂O₅ at higher temperatures (>325°C)[1] | Amorphous as-deposited; crystallizes into orthorhombic β-Ta₂O₅ at 740 °C[2] |
| Dielectric Constant | Not specified in provided results | 31[2] |
| Chlorine Impurity Levels | Higher than with O₃ co-reactant[2] | Lower than with H₂O co-reactant[2] |
Experimental Protocols
The following are detailed protocols for the ALD of Ta₂O₅ using TaCl₅ with either H₂O or O₃ as the co-reactant. These protocols are intended as a starting point and may require optimization based on the specific ALD reactor being used.
Protocol for Ta₂O₅ ALD using TaCl₅ and H₂O
1. Substrate Preparation:
-
Clean the substrate using a standard procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).
-
Load the substrate into the ALD reactor.
2. Reactor Setup and Pre-deposition:
-
Heat the reactor to the desired deposition temperature (e.g., 300 °C).
-
Heat the TaCl₅ precursor source to a temperature that provides sufficient vapor pressure for deposition.
-
Stabilize the reactor pressure and gas flows.
3. ALD Cycle:
-
Step 1: TaCl₅ Pulse: Introduce TaCl₅ vapor into the reactor for a predetermined time (e.g., 25 milliseconds).[3]
-
Step 2: N₂ Purge: Purge the reactor with high-purity nitrogen gas to remove unreacted TaCl₅ and any byproducts. The purge duration should be sufficient to prevent intermixing of precursors.
-
Step 3: H₂O Pulse: Introduce water vapor into the reactor. The pulse length should be sufficient to ensure complete reaction with the surface-adsorbed tantalum species.
-
Step 4: N₂ Purge: Purge the reactor with nitrogen gas to remove unreacted water and reaction byproducts (e.g., HCl).
4. Deposition Process:
-
Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved.
-
The film thickness can be monitored in-situ using techniques like ellipsometry or calculated based on the known GPC and the number of cycles.
5. Post-Deposition:
-
Cool down the reactor under an inert gas atmosphere.
-
Remove the coated substrate for characterization.
Protocol for Ta₂O₅ ALD using TaCl₅ and O₃
1. Substrate Preparation:
-
Follow the same procedure as in section 4.1.
2. Reactor Setup and Pre-deposition:
-
Heat the reactor to the desired deposition temperature (e.g., 250 °C or 300 °C).[2]
-
Heat the TaCl₅ precursor source.
-
Stabilize the reactor pressure and gas flows.
3. ALD Cycle:
-
Step 1: TaCl₅ Pulse: Introduce TaCl₅ vapor into the reactor for a short duration to achieve surface saturation.[2]
-
Step 2: N₂ Purge: Purge the reactor with nitrogen gas.
-
Step 3: O₃ Pulse: Introduce ozone into the reactor. The pulse duration should be optimized for self-limiting growth.[2]
-
Step 4: N₂ Purge: Purge the reactor with nitrogen gas to remove unreacted ozone and byproducts.[2]
4. Deposition Process:
-
Repeat the ALD cycle until the target thickness is reached.
5. Post-Deposition:
-
Follow the same procedure as in section 4.1.
Visualizations
The following diagrams illustrate the ALD process and the logical relationships involved.
Conclusion
The atomic layer deposition of tantalum oxide from this compound offers a robust and precise method for producing high-quality dielectric films. By carefully controlling the process parameters as outlined in these protocols, researchers can achieve conformal and uniform Ta₂O₅ coatings tailored for a variety of demanding applications in electronics and beyond. The choice between water and ozone as the co-reactant allows for further tuning of film properties, such as impurity levels and dielectric constant.
References
Synthesis of Tantalum Carbide Nanoparticles from Tantalum Pentachloride (TaCl₅) Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of tantalum carbide (TaC) nanoparticles using tantalum pentachloride (TaCl₅) as the primary precursor. Tantalum carbide nanoparticles are of significant interest due to their exceptional hardness, high melting point, and biocompatibility, making them promising candidates for a range of applications including cutting tools, refractory materials, and advanced biomedical applications such as in cancer therapy and bioimaging.[1][2][3] This guide focuses on two prominent synthesis methodologies: a sol-gel method combined with spark plasma sintering and a carbothermal reduction approach utilizing a solar furnace.
Overview of Synthesis Methods
The synthesis of TaC nanoparticles from TaCl₅ primarily involves the reaction of the tantalum precursor with a carbon source under high-temperature conditions. The choice of method influences the resulting particle size, morphology, and purity. Below is a summary of key quantitative data from two distinct and effective synthesis routes.
Table 1: Comparison of Synthesis Parameters and Nanoparticle Characteristics
| Parameter | Sol-Gel with Spark Plasma Sintering (SPS) | Carbothermal Reduction in Solar Furnace |
| Tantalum Precursor | This compound (TaCl₅) | This compound (TaCl₅) |
| Carbon Source | Phenolic Resin | Phenolic Resin |
| Intermediate Step | Formation of Ta-containing chelate gel, followed by pyrolysis at 800°C to form carbon-coated Ta₂O₅.[1][4] | Formation of a Ta/O/C complex.[5][6] |
| Final Processing | Spark Plasma Sintering (SPS) | High-Temperature Reaction in Solar Furnace |
| Reaction Temperature | 1400°C - 1600°C[1][4] | 1200°C[5][6] |
| Reaction Time | 5 minutes (SPS) | 30 minutes[5][6] |
| Atmosphere | Inert | Argon[5][6] |
| C/Ta Molar Ratio | 3.75 - 4.25[1][4] | 1[6] |
| Resulting Particle Size | 30 - 100 nm (average ~50 nm at 1500°C with C/Ta of 4.25)[1][4] | ~21 nm (average crystallite size)[6] |
| Morphology | Near-spherical | Near-spherical[5][6] |
| Crystalline Structure | Cubic[6] | Cubic[6] |
Experimental Protocols
Method 1: Sol-Gel Synthesis followed by Spark Plasma Sintering (SPS)
This method offers precise control over the nanoparticle properties through a two-step process involving the formation of a precursor gel and subsequent high-temperature sintering.[1][4]
Protocol:
-
Precursor Gel Preparation:
-
Dissolve this compound (TaCl₅) and phenolic resin in ethanol. The C/Ta molar ratio should be adjusted between 3.75 and 4.25 to influence the final particle size and oxygen content.[1][4]
-
Stir the solution at 80°C for 6 hours to form a uniform Ta-containing chelate gel.[7]
-
Dry the resulting gel at 120°C for 24 hours.[7]
-
-
Pyrolysis:
-
Spark Plasma Sintering (SPS):
-
Place the carbon-coated Ta₂O₅ powder into a graphite die for the SPS system.
-
Heat the sample to a temperature between 1400°C and 1600°C. The final temperature will affect the particle size; higher temperatures lead to larger particles.[4]
-
Maintain the temperature for 5 minutes to facilitate the rapid formation of TaC nanoparticles.
-
Cool the sample and carefully collect the synthesized TaC nanopowder.
-
Method 2: Carbothermal Reduction in a Solar Furnace
This innovative method utilizes concentrated solar energy for a green and efficient synthesis of TaC nanoparticles.[5]
Protocol:
-
Ta/O/C Complex Synthesis:
-
Dissolve this compound (TaCl₅) in a mixture of ethanol and acetylacetone.
-
Separately, synthesize a phenolic resin to be used as the carbon source.
-
Mix the TaCl₅ solution with the phenolic resin in a molar ratio of C/Ta = 1.[6]
-
Heat the mixture in an oil bath to form the Ta/O/C complex.
-
-
Carbothermal Reduction:
-
Place the synthesized Ta/O/C complex in an alumina crucible within a solar reactor equipped with a quartz window.
-
Purge the reactor with an inert gas, such as argon.
-
Focus concentrated solar radiation onto the crucible to rapidly heat the sample to 1200°C.
-
Maintain the reaction temperature for 30 minutes to ensure complete carbothermal reduction.[5][6]
-
After cooling, the resulting product is tantalum carbide nanoparticles.
-
Applications and Future Directions
Tantalum carbide nanoparticles possess a unique combination of physical and chemical properties that make them highly attractive for various fields.
-
Industrial Applications: Their extreme hardness and high melting point make them ideal for use in cutting tools, wear-resistant coatings, and as strengthening additives in tungsten carbide alloys.[2][3]
-
Biomedical Potential: Due to their high atomic number and biocompatibility, TaC nanoparticles are being explored as contrast agents for medical imaging techniques like CT scans.[1] Their potential for photothermal therapy in cancer treatment is also an active area of research.[1] The ability to functionalize the nanoparticle surface opens up possibilities for targeted drug delivery.[1]
-
Catalysis: The unique electronic structure of tantalum carbide suggests its potential as a catalyst in various chemical reactions, an area that warrants further investigation.
Characterization of Synthesized Nanoparticles
To ensure the successful synthesis and quality of the TaC nanoparticles, a suite of characterization techniques should be employed:
-
X-ray Diffraction (XRD): To confirm the cubic crystalline structure of TaC and identify any impurities such as Ta₂O₅.[6]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To analyze the morphology, size, and size distribution of the nanoparticles.[6]
-
Fourier-Transform Infrared Spectroscopy (FT-IR) and Thermogravimetric/Differential Scanning Calorimetry (TG/DSC): To analyze the chemical bonding and thermal decomposition of the precursor complexes.[6]
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the synthesized material.
By following these detailed protocols and employing rigorous characterization, researchers can reliably synthesize high-quality tantalum carbide nanoparticles for a wide array of innovative applications.
References
- 1. Advancements in tantalum based nanoparticles for integrated imaging and photothermal therapy in cancer management - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05732E [pubs.rsc.org]
- 2. azonano.com [azonano.com]
- 3. shop.nanografi.com [shop.nanografi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and characterization of tantalum carbide nanoparticles using concentrated solar energy [concentracionsolar.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Tantalum Pentachloride in the Synthesis of Organotantalum Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various classes of organotantalum compounds utilizing tantalum pentachloride (TaCl₅) as a primary starting material. Organotantalum complexes are valuable reagents and catalysts in a range of chemical transformations, including olefin metathesis, polymerization, and carbon-carbon bond formation. The protocols outlined below cover the synthesis of key cyclopentadienyl, alkyl, and alkylidene tantalum complexes.
Introduction
This compound is a versatile and reactive precursor for the formation of tantalum-carbon bonds. Its electrophilic nature allows for reactions with a variety of nucleophilic carbon sources, including organolithium reagents, Grignard reagents, and cyclopentadienyl anions. The resulting organotantalum compounds exhibit a diverse range of reactivity and have found applications in both academic and industrial research. Careful handling of the air- and moisture-sensitive TaCl₅ and organotantalum products is crucial for successful synthesis. All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
I. Synthesis of Cyclopentadienyl Tantalum Complexes
Cyclopentadienyl (Cp) and its substituted analogues are common ligands in organometallic chemistry that stabilize the metal center. Tantalocene dichloride and related compounds are important precursors for a variety of catalytically active species.
Protocol 1: Synthesis of Bis(cyclopentadienyl)tantalum Dichloride (Tantalocene Dichloride, Cp₂TaCl₂)
This protocol describes the synthesis of tantalocene dichloride via a salt metathesis reaction between this compound and sodium cyclopentadienide.
Experimental Workflow:
Caption: Workflow for the synthesis of Cp₂TaCl₂.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound (TaCl₅) | 358.21 | 10.0 | 3.58 g |
| Sodium Cyclopentadienide (NaCp) | 88.10 | 20.0 | 2.0 M in THF, 10 mL |
| Toluene, anhydrous | - | - | 150 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |
| Heptane, anhydrous | - | - | As needed |
Procedure:
-
In a glovebox, a 250 mL Schlenk flask equipped with a magnetic stir bar is charged with this compound (3.58 g, 10.0 mmol).
-
Anhydrous toluene (100 mL) is added to the flask to form a slurry.
-
The flask is sealed, removed from the glovebox, and connected to a Schlenk line. The slurry is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of sodium cyclopentadienide (2.0 M in THF, 10 mL, 20.0 mmol) is added dropwise to the cold, stirring TaCl₅ slurry over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
The resulting yellowish-brown suspension is filtered under an inert atmosphere. The solid residue is washed with anhydrous THF (2 x 25 mL) to remove unreacted starting materials and byproducts.
-
The collected solid is dried under vacuum and then transferred to a Soxhlet extractor.
-
The product is extracted with hot toluene for 24 hours.
-
The toluene solution is concentrated under reduced pressure to approximately 50 mL.
-
Anhydrous heptane is slowly added until the solution becomes turbid.
-
The flask is stored at -20 °C overnight to induce crystallization.
-
The resulting yellow crystals of Cp₂TaCl₂ are isolated by filtration, washed with cold heptane, and dried under vacuum.
Expected Yield: 60-70%
Characterization Data:
| Technique | Data |
| ¹H NMR | (CDCl₃, ppm): δ 6.35 (s, 10H, Cp-H) |
| ¹³C NMR | (CDCl₃, ppm): δ 114.5 (Cp-C) |
| IR (KBr) | ν (cm⁻¹): ~3100 (C-H stretch), ~1440, ~1015 (Cp ring modes) |
II. Synthesis of Alkyl Tantalum Complexes
Alkyl tantalum complexes are synthesized by the reaction of this compound with organolithium or Grignard reagents. The number of alkyl groups introduced can be controlled by the stoichiometry of the reagents.
Protocol 2: Synthesis of Tribenzyltantalum Dichloride (Ta(CH₂Ph)₃Cl₂)
This protocol outlines the preparation of a trialkyltantalum complex using a Grignard reagent.
Experimental Workflow:
Caption: Workflow for the synthesis of Ta(CH₂Ph)₃Cl₂.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound (TaCl₅) | 358.21 | 5.0 | 1.79 g |
| Benzylmagnesium Chloride (BnMgCl) | ~114.8 | 15.0 | 1.0 M in THF, 15 mL |
| Diethyl Ether, anhydrous | - | - | 100 mL |
| Hydrochloric Acid (HCl), aq. | - | - | 1 M, 50 mL |
| Magnesium Sulfate (MgSO₄), anhydrous | - | - | As needed |
Procedure:
-
A suspension of TaCl₅ (1.79 g, 5.0 mmol) in anhydrous diethyl ether (50 mL) is prepared in a Schlenk flask and cooled to -78 °C.
-
A solution of benzylmagnesium chloride (1.0 M in THF, 15 mL, 15.0 mmol) is added dropwise to the stirring TaCl₅ suspension.
-
The reaction mixture is stirred at -78 °C for 2 hours, during which the color changes to a deep red-brown.
-
The reaction is quenched by the slow addition of 1 M aqueous HCl (50 mL) while maintaining a low temperature.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the product as a solid.
Expected Yield: 75-85%
Characterization Data:
| Technique | Data (representative for similar compounds) |
| ¹H NMR | (C₆D₆, ppm): δ ~7.0-7.5 (m, 15H, Ar-H), ~2.5 (s, 6H, Ta-CH₂-Ph) |
| ¹³C NMR | (C₆D₆, ppm): δ ~140 (ipso-C), ~128-130 (Ar-C), ~80 (Ta-CH₂) |
III. Synthesis of Tantalum Alkylidene Complexes
Tantalum alkylidene (or carbene) complexes are powerful catalysts for olefin metathesis. Their synthesis often involves the reaction of a trialkyltantalum dichloride with an alkyllithium reagent, followed by α-hydrogen elimination.
Protocol 3: Synthesis of a Generic Tantalum Neopentylidene Complex
This protocol provides a general method for the synthesis of a tantalum alkylidene complex.
Experimental Workflow:
Caption: General workflow for tantalum alkylidene synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound (TaCl₅) | 358.21 | 2.0 | 0.716 g |
| n-Butyllithium (n-BuLi) | 64.06 | 6.0 | 2.5 M in hexanes, 2.4 mL |
| Neopentyllithium (t-BuCH₂Li) | 64.09 | 2.0 | 1.0 M in pentane, 2.0 mL |
| Diethyl Ether, anhydrous | - | - | 50 mL |
| Pentane, anhydrous | - | - | As needed |
Procedure:
Part A: Synthesis of Tri-n-butyltantalum Dichloride (Ta(n-Bu)₃Cl₂)
-
A solution of TaCl₅ (0.716 g, 2.0 mmol) in anhydrous diethyl ether (30 mL) is prepared in a Schlenk flask and cooled to -78 °C.
-
A solution of n-butyllithium (2.5 M in hexanes, 2.4 mL, 6.0 mmol) is added dropwise to the cold, stirring solution.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The resulting solution of Ta(n-Bu)₃Cl₂ is used in the next step without isolation.
Part B: Formation of the Tantalum Alkylidene Complex
-
The solution of Ta(n-Bu)₃Cl₂ is cooled back down to -78 °C.
-
A solution of neopentyllithium (1.0 M in pentane, 2.0 mL, 2.0 mmol) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. During this time, the formation of the alkylidene complex occurs via α-hydrogen elimination from one of the n-butyl groups, followed by alkylation of the remaining chloride.
-
The reaction is quenched by the addition of a small amount of isopropanol.
-
The solvent is removed under vacuum.
-
The residue is extracted with anhydrous pentane and filtered to remove lithium salts.
-
The pentane solution is concentrated and cooled to -30 °C to induce crystallization of the tantalum alkylidene complex.
Expected Yield: Variable, typically 40-60%
Characterization Data:
| Technique | Data (representative for a neopentylidene complex) |
| ¹H NMR | (C₆D₆, ppm): δ ~8-10 (s, 1H, Ta=CH-R), characteristic signals for other alkyl groups |
| ¹³C NMR | (C₆D₆, ppm): δ >200 (Ta=C) |
| IR (Nujol) | ν (cm⁻¹): Characteristic C-H stretching and bending frequencies |
Safety Precautions
-
This compound is corrosive and reacts violently with water. Handle in a glovebox or under a dry, inert atmosphere.
-
Organolithium and Grignard reagents are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for these reactions. Ensure all solvents are properly dried and deoxygenated before use.
-
Proper personal protective equipment (PPE) , including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application of Tantalum(V) Chloride in the Synthesis of Pharmaceutical Intermediates
Introduction
Tantalum(V) chloride (TaCl₅) is a highly effective Lewis acid catalyst that has garnered significant interest in organic synthesis.[1] Its potent electrophilicity and affinity for electron-rich species make it a versatile tool for facilitating a variety of chemical transformations, including Friedel-Crafts reactions, cyclizations, and amidations.[1][2] These reactions are fundamental in the construction of complex molecular architectures commonly found in pharmaceuticals. This document provides detailed application notes and protocols for the use of TaCl₅ in the synthesis of key pharmaceutical intermediates, tailored for researchers, scientists, and drug development professionals.
TaCl₅-Mediated Synthesis of Substituted Tetrahydronaphthalenes
Substituted tetrahydronaphthalene scaffolds are crucial structural motifs present in numerous biologically active compounds with anticancer, antimicrobial, and antiviral properties.[3] A novel application of TaCl₅ is in the reaction of 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes to yield functionalized tetrahydronaphthalenes.[3][4]
Reaction Mechanism and Workflow
The proposed mechanism involves the activation of the aromatic aldehyde by TaCl₅ to form a highly electrophilic carbocation intermediate. This intermediate then reacts with the 2-arylcyclopropane-1,1-dicarboxylate, leading to a cascade of events including cyclopropane ring-opening, electrophilic aromatic substitution, and a final Sₙ2 substitution of a hydroxyl group by a chloride from TaCl₅ to form the final product with a distinct cis-stereochemistry.[3]
Caption: General experimental workflow for TaCl₅-mediated synthesis.
Caption: Proposed mechanism for tetrahydronaphthalene synthesis.[3]
Quantitative Data
The reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with various aromatic aldehydes in the presence of TaCl₅ affords good yields of the corresponding substituted tetrahydronaphthalenes.
| Entry | Aromatic Aldehyde (Ar') | Product | Yield (%) |
| 1 | C₆H₅ | 2a | 85 |
| 2 | 4-MeC₆H₄ | 2b | 75 |
| 3 | 4-ClC₆H₄ | 2c | 82 |
| 4 | 4-FC₆H₄ | 2d | 87 |
| 5 | 4-BrC₆H₄ | 2e | 83 |
| 6 | 3-BrC₆H₄ | 2f | 80 |
| 7 | 2-FC₆H₄ | 2g | 81 |
| Data sourced from Zosim, T. P., et al. (2024).[3] |
Experimental Protocol: Synthesis of Dimethyl 1-chloro-6-fluoro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate (2d)
-
Reaction Setup: To a solution of 4-fluorobenzaldehyde (248 mg, 2 mmol) in 1,2-dichloroethane (10 mL), add Tantalum(V) chloride (TaCl₅) (716 mg, 2 mmol) under an inert atmosphere.
-
Addition of Reactant: To the resulting mixture, add a solution of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (234 mg, 1 mmol) in 1,2-dichloroethane (5 mL).
-
Reaction Conditions: Stir the reaction mixture at 23 °C for 24 hours.
-
Work-up: Quench the reaction by carefully adding water (20 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (petroleum ether–ethyl acetate = 6:1) to afford the pure product 2d as colorless crystals (328 mg, 87% yield).[3]
TaCl₅-Catalyzed Amidation of Carboxylic Acids
The amide bond is a cornerstone of peptide and protein chemistry and is prevalent in a vast number of pharmaceutical agents. The direct amidation of carboxylic acids with amines often requires harsh conditions or stoichiometric activating agents. TaCl₅ has emerged as an effective catalyst for this transformation, promoting the formation of amides under milder conditions.[2]
Reaction Mechanism
TaCl₅ activates the carboxylic acid by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and regenerates the active catalytic species.
Caption: Proposed mechanism for TaCl₅-catalyzed amidation.[2]
Quantitative Data
The TaCl₅-catalyzed amidation proceeds efficiently with a variety of carboxylic acids and functionally substituted aromatic amines.
| Carboxylic Acid | Amine | Catalyst Loading (mol%) | Yield (%) |
| Adamantane-1-carboxylic acid | Diethylamine | 20 | 73 |
| Saturated monobasic acids | Functionally substituted primary aromatic amines | 20 | up to 93 |
| Data sourced from Kadikova, R. N., et al. (2021) and Gabdullin, A. M., et al. (2023).[2][5] |
Experimental Protocol: General Procedure for TaCl₅-Catalyzed Amidation
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) and the amine (1.2 mmol) in a dry solvent such as toluene (5 mL).
-
Catalyst Addition: Add Tantalum(V) chloride (TaCl₅) (0.2 mmol, 20 mol%) to the solution.
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 20-80 °C) for the required time (e.g., 0.5-24 h), monitoring the reaction progress by TLC or GC.
-
Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ (10 mL) and stir for 15 minutes.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.[2]
Potential Application: Friedel-Crafts Acylation in the Synthesis of Naproxen Intermediate
A key step in the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen is the Friedel-Crafts acylation of 2-methoxynaphthalene to produce 2-acetyl-6-methoxynaphthalene.[6] While traditional methods often employ AlCl₃, the strong Lewis acidic nature of TaCl₅ makes it a promising candidate for this transformation.
General Friedel-Crafts Acylation Mechanism
The mechanism involves the formation of a highly electrophilic acylium ion from an acyl chloride and the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the aryl ketone.
References
Tantalum Pentachloride: A Versatile Reagent for the Chlorination and Amidation of Organic Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tantalum pentachloride (TaCl₅) is a powerful Lewis acid that serves as a versatile reagent in organic synthesis. This document provides detailed application notes and protocols for the use of TaCl₅ in the chlorination of organic compounds, with a specific focus on its recently reported application in the amidation of carboxylic acids. While TaCl₅ is known to facilitate the conversion of alcohols and carboxylic acids to their corresponding chlorides, detailed experimental protocols for these transformations are not extensively available in the public domain. In contrast, its use in the synthesis of amides from carboxylic acids and amines has been well-documented, offering a selective and efficient method. This note compiles available information, presents a detailed protocol for the TaCl₅-catalyzed amidation of carboxylic acids, and discusses the potential applications in chlorination reactions.
Introduction to this compound in Organic Synthesis
This compound is a white, crystalline solid that is highly reactive, particularly towards moisture.[1] Its strong Lewis acidic character makes it an effective catalyst and reagent for a variety of organic transformations.[2][3] In the context of chlorination, TaCl₅ can act as a chlorine source and an activator of substrates. It is known to be electrophilic and behaves similarly to other Friedel-Crafts type catalysts.[4] Its applications in organic synthesis include the preparation of catalysts for polymerizations and other organic reactions.[4]
TaCl₅ for the Conversion of Carboxylic Acids to Amides
A significant application of this compound is in the direct conversion of carboxylic acids to amides. This transformation is highly valuable in organic synthesis, particularly in the pharmaceutical industry, for the formation of the ubiquitous amide bond. Research has demonstrated that TaCl₅ can effectively catalyze the amidation of various aliphatic and aromatic carboxylic acids with primary and secondary amines, affording the corresponding amides in good to excellent yields.[5][6]
General Reaction Scheme:
References
- 1. Tantalum(V) chloride - Wikipedia [en.wikipedia.org]
- 2. Tantalum(V) chloride | this compound | TaCl5 – Ereztech [ereztech.com]
- 3. News - Tantalum Chloride: Uses and Production [epomaterial.com]
- 4. Tantalum(V) chloride: Preparation and Application_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Sol-Gel Synthesis of Tantalum Oxide Using Tantalum Pentachloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tantalum oxide (Ta₂O₅) nanoparticles and thin films via the sol-gel method, utilizing tantalum pentachloride (TaCl₅) as the precursor. Tantalum oxide materials are of significant interest for biomedical applications, including drug delivery and biocompatible coatings, owing to their chemical inertness and biocompatibility.
Introduction
The sol-gel process is a versatile method for producing metal oxides with controlled purity, homogeneity, and particle size at relatively low temperatures. The process involves the hydrolysis and condensation of a metal precursor in a solvent to form a "sol" (a colloidal suspension of solid particles in a liquid). With further processing, the sol can be converted into a "gel," a continuous solid network with entrapped solvent. Subsequent drying and heat treatment (calcination) of the gel yield the desired metal oxide.
This guide focuses on the use of this compound (TaCl₅), a common and reactive precursor for the synthesis of tantalum oxide. The protocols provided herein detail the preparation of tantalum oxide nanoparticles and thin films.
Experimental Protocols
Protocol for Synthesis of Tantalum Oxide Nanoparticles
This protocol outlines the steps for the preparation of tantalum oxide nanoparticles.
Materials:
-
This compound (TaCl₅)
-
Anhydrous Ethanol (C₂H₅OH)
-
Deionized Water (H₂O)
-
Ammonia solution (NH₄OH) (for pH adjustment, optional)
Equipment:
-
Glass reaction vessel
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
-
Drying oven
-
Muffle furnace
-
Centrifuge and centrifuge tubes
Procedure:
-
Precursor Solution Preparation:
-
In a dry nitrogen atmosphere or glovebox, dissolve this compound (TaCl₅) in anhydrous ethanol to a final concentration of 0.1 M.
-
Stir the solution at room temperature for 1 hour to ensure complete dissolution and the formation of tantalum ethoxide species. The reaction of TaCl₅ with ethanol leads to the formation of tantalum ethoxide and hydrochloric acid.
-
-
Hydrolysis:
-
Prepare a hydrolysis solution of deionized water in ethanol. The molar ratio of water to tantalum precursor is a critical parameter and can be varied (e.g., a H₂O:Ta molar ratio of 16:1 has been reported for thin film synthesis).[1]
-
Slowly add the hydrolysis solution dropwise to the stirred tantalum precursor solution at room temperature. A syringe pump is recommended for controlled addition.
-
The formation of a white precipitate or a translucent sol indicates the initiation of hydrolysis and condensation reactions.
-
-
Gelation:
-
Continue stirring the solution for 2-4 hours at room temperature.
-
Allow the sol to age without stirring in a sealed container until a gel is formed. Gelation time can vary from several hours to a few days depending on the reaction conditions. For TaCl₅ in ethanol, gelation can become noticeable after five days.
-
-
Aging:
-
Age the gel in its mother liquor for 24 to 48 hours at room temperature. This step strengthens the gel network.
-
-
Washing and Drying:
-
The wet gel can be washed with ethanol to remove unreacted precursors and by-products.
-
Collect the gel by centrifugation.
-
Dry the gel in an oven at 60-90°C for 12-24 hours to remove the solvent.[1]
-
-
Calcination:
-
Grind the dried gel into a fine powder.
-
Calcine the powder in a muffle furnace to obtain crystalline tantalum oxide. The calcination temperature significantly influences the crystallinity and phase of the final product. A common temperature range is 400-800°C for 2-4 hours.[2][3] For example, calcination at 800°C for 2 hours has been used to obtain orthorhombic Ta₂O₅.[4]
-
Protocol for Deposition of Tantalum Oxide Thin Films
This protocol describes the deposition of tantalum oxide thin films on a substrate using the prepared sol.
Materials:
-
Tantalum oxide sol (prepared as in steps 1-2 of Protocol 2.1)
-
Substrates (e.g., silicon wafers, glass slides)
-
Cleaning solvents (e.g., acetone, isopropanol, deionized water)
Equipment:
-
Spin coater or dip coater
-
Hot plate
-
Muffle furnace or rapid thermal annealing (RTA) system
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Film Deposition:
-
Spin Coating: Dispense the tantalum oxide sol onto the substrate. Spin coat at a typical speed of 1000-4000 rpm for 30-60 seconds.
-
Dip Coating: Immerse the substrate into the sol and withdraw it at a constant speed.
-
-
Drying:
-
Dry the coated substrate on a hot plate at 90-150°C for 10-15 minutes to evaporate the solvent.[1]
-
-
Calcination/Annealing:
Data Presentation
Table 1: Summary of Experimental Parameters for Tantalum Oxide Synthesis
| Parameter | Value | Reference |
| Precursor | This compound (TaCl₅) | [5] |
| Solvent | Ethanol | [5] |
| Precursor Concentration | 6.6 x 10⁻² mol/L | [5] |
| H₂O:Ta Molar Ratio | 16:1 | [1] |
| Gelation Time | ~5 days | [5] |
| Drying Temperature | 60-90°C | |
| Calcination Temperature | 320-800°C | [1][4] |
| Calcination Time | 2-4 hours | [2][4] |
Table 2: Influence of Calcination Temperature on Tantalum Oxide Properties
| Calcination Temperature (°C) | Crystalline Phase | Average Crystallite Size (nm) | Observations | Reference |
| As-dried | Amorphous | - | - | |
| 400 | Amorphous to poorly crystalline | - | Increased crystallinity with temperature.[3] | |
| 700 | Orthorhombic | up to 50 | Formation of porous crystals.[1] | [1] |
| 750 | Orthorhombic | ~28 | Good photocatalytic degradation efficiency.[2] | [2] |
| 800 | Orthorhombic | - | Well-defined crystalline structure.[4] | [4] |
Visualizations
Caption: Experimental workflow for the sol-gel synthesis of Ta₂O₅.
Caption: Simplified reaction pathway for Ta₂O₅ formation.
References
- 1. researchgate.net [researchgate.net]
- 2. BJNANO - Characterization and photocatalytic study of tantalum oxide nanoparticles prepared by the hydrolysis of tantalum oxo-ethoxide Ta8(μ3-O)2(μ-O)8(μ-OEt)6(OEt)14 [beilstein-journals.org]
- 3. akjournals.com [akjournals.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Tantalum Pentachloride (TaCl₅) Mediated Intramolecular Ene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting intramolecular ene reactions mediated by the powerful Lewis acid, tantalum pentachloride (TaCl₅). This methodology is particularly relevant for the synthesis of complex cyclic molecules, a common structural motif in natural products and pharmaceutical agents.
Introduction
The intramolecular ene reaction is a robust carbon-carbon bond-forming reaction that allows for the stereoselective construction of cyclic systems.[1] Lewis acids are frequently employed to catalyze these reactions, enabling them to proceed under milder conditions and with enhanced selectivity.[2] this compound (TaCl₅), a strong Lewis acid, has been shown to be an effective catalyst for promoting intramolecular ene reactions, particularly in the cyclization of unsaturated aldehydes and dienes.[3][4] Its applications span from the synthesis of fragrance components to the generation of complex intermediates for drug discovery.[1]
Applications in Organic Synthesis
This compound's utility as a catalyst in organic synthesis is well-documented.[3][5] Beyond ene reactions, it is employed in Friedel-Crafts type acylations and alkylations, polymerizations, and as a precursor for other tantalum compounds.[3][6] Its high reactivity necessitates handling under anhydrous conditions to prevent hydrolysis.[5][7] In the context of intramolecular ene reactions, TaCl₅ activates the enophile, facilitating the cyclization process.
Data Presentation
The following tables summarize the quantitative data obtained from key experiments involving TaCl₅-mediated intramolecular ene reactions.
Table 1: TaCl₅-Mediated Cyclization of (R)-Citronellal [1]
| Entry | Equivalents of TaCl₅ | Solvent | Time (h) | Conversion (%) | Isomer Ratio (isopulegol:neoisopulegol) |
| 1 | 0.1 | CH₂Cl₂ | 5 | Incomplete | 1:1.4 |
| 2 | 0.1 | CH₂Cl₂ | 22 | ~90 | 1:1.4 |
| 3 | 1.0 | CH₂Cl₂ | 0.5 | 100 | 1:1.4 |
| 4 | 1.0 | CH₂Cl₂ | 23 | 100 | 1:1.4 |
Table 2: Lewis Acid-Mediated Cyclization of a 1,7-Diene [1]
| Entry | Lewis Acid | Equivalents | Solvent | Time (h) | Yield (%) |
| 1 | TaCl₅ | 1.0 | CH₂Cl₂ | 1 | 92 |
| 2 | NbCl₅ | 1.0 | CH₂Cl₂ | 0.5 | 95 |
| 3 | InCl₃ | 1.0 | CH₂Cl₂ | 2 | 89 |
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for TaCl₅-mediated intramolecular ene reactions.
Caption: Proposed mechanism for the TaCl₅-mediated intramolecular ene reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Ene reaction - Wikipedia [en.wikipedia.org]
- 7. bhu.ac.in [bhu.ac.in]
Troubleshooting & Optimization
Technical Support Center: Purification of Tantalum Pentachloride (TaCl₅)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of tantalum oxychloride (TaOCl₃) impurities from tantalum pentachloride (TaCl₅).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound yellow instead of white?
A1: Pure this compound (TaCl₅) is a white crystalline powder. A yellow discoloration is often an indication of impurities, most commonly Tantalum(V) Oxychloride (TaOCl₃), which forms due to hydrolysis from exposure to moisture.[1] Another potential impurity that can cause a yellow color is niobium pentachloride (NbCl₅).
Q2: What are the common methods for removing TaOCl₃ from TaCl₅?
A2: The most common methods for purifying TaCl₅ and removing TaOCl₃ impurities are based on the difference in volatility between the two compounds. These methods include:
-
Sublimation: TaCl₅ is more volatile than TaOCl₃ and can be purified by sublimation, leaving the less volatile TaOCl₃ behind.[1]
-
Distillation: Similar to sublimation, fractional distillation can be used to separate the more volatile TaCl₅ from the less volatile oxychloride.[2]
-
Chemical Conversion: TaOCl₃ can be converted back to TaCl₅ by reacting it with a chlorinating agent like thionyl chloride (SOCl₂).[2][3]
-
Gas-Phase Purification: A specialized method involves passing the impure TaCl₅ in a gaseous phase with hydrogen over a heated bed of an alkali or alkaline earth metal halide. This process helps to remove oxychlorides.[4]
Q3: How can I determine the purity of my TaCl₅ after purification?
A3: Several analytical techniques can be used to assess the purity of TaCl₅ and quantify the remaining TaOCl₃ impurity:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Ta=O bond in TaOCl₃ exhibits a characteristic absorption band around 930-940 cm⁻¹ which is absent in pure TaCl₅.[5][6]
-
Raman Spectroscopy: Raman spectroscopy can also be used to distinguish between TaCl₅ and TaOCl₃, as they have different vibrational modes.
-
X-ray Diffraction (XRD): XRD can be used to identify the crystalline phases present in the sample, allowing for the detection of TaOCl₃ as a separate phase from TaCl₅.
-
Melting Point Analysis: Pure TaCl₅ has a sharp melting point. A broad melting range or a melting point lower than the literature value can indicate the presence of impurities.
Troubleshooting Guides
Method 1: Purification by Sublimation
This method leverages the higher vapor pressure of TaCl₅ compared to TaOCl₃.
Experimental Protocol:
A detailed protocol for sublimation is as follows:
-
Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a flask to hold the impure TaCl₅, a cold finger condenser, and a vacuum connection. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Sample Loading: Place the impure TaCl₅ powder into the bottom of the sublimation flask.
-
Vacuum Application: Evacuate the apparatus to a pressure of 10⁻² to 10⁻³ Torr.
-
Heating: Gently heat the bottom of the flask using a heating mantle or oil bath. The temperature should be high enough to sublime the TaCl₅ but low enough to minimize the sublimation of TaOCl₃. A temperature range of 150-180 °C is typically effective.
-
Collection: The sublimed pure TaCl₅ will deposit as crystals on the cold finger.
-
Recovery: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the apparatus with an inert gas (e.g., argon or nitrogen) and collect the purified TaCl₅ crystals from the cold finger.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low yield of sublimed TaCl₅ | Temperature is too low. | Gradually increase the temperature of the heating mantle. |
| Vacuum is not sufficient. | Check for leaks in the sublimation apparatus and ensure the vacuum pump is functioning correctly. | |
| Yellowish tint in the sublimed crystals | Sublimation temperature is too high, causing some TaOCl₃ to sublime. | Reduce the sublimation temperature. Consider a two-step sublimation for higher purity. |
| The starting material is heavily contaminated. | Perform a preliminary purification step, such as a chemical conversion of TaOCl₃. | |
| No sublimation occurs | Heating is insufficient. | Ensure the heating mantle is in good contact with the flask and increase the temperature gradually. |
| The compound has decomposed. | TaCl₅ can decompose at higher temperatures. Ensure the temperature does not exceed its decomposition point. |
Logical Workflow for Sublimation Troubleshooting:
Method 2: Chemical Conversion of TaOCl₃ to TaCl₅
This method involves converting the tantalum oxychloride impurity back into the desired this compound using a chlorinating agent.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, place the impure TaCl₅ containing TaOCl₃ into a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) to the flask. Thionyl chloride will act as both the solvent and the chlorinating agent.
-
Reflux: Heat the mixture to reflux (the boiling point of SOCl₂ is 76 °C) and maintain reflux for several hours. The reaction is: TaOCl₃ + SOCl₂ → TaCl₅ + SO₂.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting solid can be further purified by sublimation as described in Method 1 to remove any non-volatile impurities.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Incomplete conversion of TaOCl₃ | Insufficient reaction time or temperature. | Increase the reflux time or ensure the mixture is at the proper reflux temperature. |
| Insufficient amount of thionyl chloride. | Use a larger excess of thionyl chloride. | |
| Product is still discolored after reaction | Other non-volatile impurities are present. | Purify the product by sublimation after the chemical conversion. |
| The reaction did not go to completion. | Repeat the reflux step with fresh thionyl chloride. | |
| Difficulty in removing all thionyl chloride | Inefficient distillation setup. | Use a high-vacuum line and gently warm the flask to facilitate the removal of residual SOCl₂. |
Experimental Workflow for Chemical Conversion:
Data Summary
The following table summarizes the key physical properties of TaCl₅ and TaOCl₃, which are critical for designing purification protocols.
| Property | This compound (TaCl₅) | Tantalum Oxychloride (TaOCl₃) |
| Molar Mass | 358.21 g/mol | 303.31 g/mol |
| Appearance | White crystalline solid | White to yellowish solid |
| Melting Point | 216 °C | Decomposes at elevated temperatures |
| Boiling Point | 239.4 °C | Sublimes with decomposition |
| Vapor Pressure | Higher than TaOCl₃ | Lower than TaCl₅ |
Disclaimer: The experimental protocols provided are for informational purposes only. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions, including the use of personal protective equipment and working in a fume hood or glovebox, as TaCl₅ and SOCl₂ are corrosive and moisture-sensitive.
References
- 1. Tantalum(V) chloride: Preparation and Application_Chemicalbook [chemicalbook.com]
- 2. News - Synthesis process of this compound [epomaterial.com]
- 3. researchgate.net [researchgate.net]
- 4. US3038781A - Process for the purification of this compound - Google Patents [patents.google.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Optimizing TaCl₅ Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tantalum (V) chloride (TaCl₅) in their synthetic protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during TaCl₅ catalyzed reactions, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My TaCl₅ catalyzed reaction is resulting in a low yield or is not proceeding at all. What are the common causes and how can I improve the conversion?
A: Low yields in TaCl₅ catalyzed reactions are a common challenge and can often be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Here are some troubleshooting strategies to consider:
-
Catalyst Quality and Handling: TaCl₅ is extremely sensitive to moisture and can hydrolyze to form inactive tantalum oxychloride (TaOCl₃).[1] It is crucial to handle TaCl₅ under strictly anhydrous and inert conditions (e.g., in a glovebox or using Schlenk techniques). Using a freshly opened bottle or purifying the catalyst by sublimation before use is highly recommended.
-
Reaction Conditions:
-
Temperature: The reaction temperature can significantly influence the yield. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition. A systematic optimization of the reaction temperature is recommended.
-
Solvent: The choice of solvent is critical. TaCl₅ has varying solubility in organic solvents. It is more soluble in aromatic hydrocarbons like benzene and toluene than in cyclohexane or carbon tetrachloride.[1] The solvent can also influence the Lewis acidity of the catalyst and the stability of reactive intermediates.
-
Catalyst Loading: For some reactions, particularly Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst may be required. This is because the product, an aryl ketone, can form a stable complex with TaCl₅, effectively sequestering the catalyst.[2] Experimenting with catalyst loading is crucial to determine the optimal amount for your specific reaction.
-
-
Starting Materials: Ensure the purity of your substrates and reagents. Impurities can act as catalyst poisons or participate in side reactions.
Issue 2: Formation of Multiple Products or Isomers
Q: My reaction is producing a mixture of products or isomers. How can I improve the selectivity?
A: The formation of multiple products can be due to side reactions or a lack of regioselectivity. Here are some strategies to address this:
-
Control of Side Reactions:
-
Polyalkylation (in Friedel-Crafts reactions): The initial product of a Friedel-Crafts alkylation can be more reactive than the starting material, leading to multiple alkylations. Using a large excess of the aromatic substrate can favor monoalkylation.
-
Rearrangements: Carbocation intermediates in Friedel-Crafts alkylations can rearrange to more stable carbocations, leading to isomeric products. Performing the reaction at a lower temperature can sometimes minimize these rearrangements.
-
-
Improving Regioselectivity:
-
Steric Hindrance: The regioselectivity of TaCl₅ catalyzed reactions can often be controlled by steric factors. For example, in the Friedel-Crafts acylation of substituted arenes, the bulky acylium ion-TaCl₅ complex will preferentially attack the less sterically hindered position.
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring will also direct the position of electrophilic attack. Electron-donating groups activate the ortho and para positions, while electron-withdrawing groups deactivate the ring.
-
Catalyst Modification: In some cases, the formation of adducts between TaCl₅ and Lewis bases can modulate its catalytic activity and selectivity.[3]
-
Issue 3: Catalyst Deactivation
Q: I suspect my TaCl₅ catalyst is deactivating during the reaction. What are the potential causes and can it be regenerated?
A: Catalyst deactivation is a significant issue in many catalytic processes. For TaCl₅, the primary cause of deactivation is hydrolysis due to the presence of moisture. Other potential causes include poisoning by impurities in the starting materials or solvents, and the formation of strong complexes with the product.
Currently, there is limited specific information available on the regeneration of TaCl₅ catalysts in a laboratory setting. The primary focus should be on preventing deactivation by maintaining strictly anhydrous and inert reaction conditions. If deactivation is suspected, the most practical approach is to use a fresh batch of purified TaCl₅. Industrial-scale catalyst regeneration often involves high-temperature treatments or washing with specific chemical agents, which may not be feasible or practical in a research laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the role of TaCl₅ in the reaction?
A1: TaCl₅ is a strong Lewis acid.[4] In organic reactions, it functions as a catalyst by activating electrophiles. For instance, in a Friedel-Crafts acylation, TaCl₅ coordinates to the acyl halide, facilitating the formation of a highly reactive acylium ion, which then undergoes electrophilic aromatic substitution.[5][6]
Q2: How should I handle and store TaCl₅?
A2: TaCl₅ is a corrosive and moisture-sensitive solid. It should be handled in a fume hood using personal protective equipment, including gloves and safety glasses. It must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[7][8]
Q3: In which solvents is TaCl₅ soluble?
A3: TaCl₅ is soluble in absolute ethanol, where it forms the corresponding alkoxide.[9] It is also soluble in aromatic hydrocarbons such as benzene, toluene, and mesitylene, and less soluble in cyclohexane and carbon tetrachloride.[1][10] It can also be dissolved in acetone with the aid of ultrasound.[9]
Q4: Can TaCl₅ be used in catalytic amounts?
A4: The required amount of TaCl₅ depends on the specific reaction. While it can be used in catalytic amounts for some transformations, other reactions, such as Friedel-Crafts acylations, often require stoichiometric or even excess amounts of the catalyst due to the formation of a stable complex with the ketone product.
Q5: What are some common applications of TaCl₅ in organic synthesis?
A5: TaCl₅ is a versatile catalyst used in a variety of organic transformations, including:
-
Friedel-Crafts alkylation and acylation: To introduce alkyl and acyl groups to aromatic rings.[3]
-
Cyclization reactions: Such as the Nazarov cyclization to form cyclopentenones and other intramolecular cyclizations.
-
Polymerization reactions. [3]
-
As a chlorinating agent. [4]
Data Presentation
Table 1: Effect of TaCl₅ Stoichiometry and Solvent on the Cyclization of (R)-Citronellal
| Entry | Equivalents of TaCl₅ | Solvent | Time (h) | Yield (%) | Ratio (isopulegol:neoisopulegol) |
| 1 | 0.1 | CH₂Cl₂ | 24 | 25 | 2.8 : 1 |
| 2 | 1.0 | CH₂Cl₂ | 3 | 85 | 2.5 : 1 |
Data sourced from a study on the cyclization of (R)-citronellal. The reaction was carried out at room temperature.[1]
Experimental Protocols
Detailed Method for TaCl₅-Mediated Synthesis of Substituted Tetrahydronaphthalenes
This protocol describes the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with an aromatic aldehyde in the presence of TaCl₅.
Materials:
-
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate
-
Aromatic aldehyde
-
Tantalum (V) chloride (TaCl₅)
-
1,2-dichloroethane (anhydrous)
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a 50 mL reaction flask maintained under an inert argon atmosphere, place dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (0.5 mmol).
-
In a separate 50 mL glass reactor equipped with a magnetic stirrer and under a dry argon atmosphere, charge TaCl₅ (1 mmol) and anhydrous 1,2-dichloroethane (4 mL) at 0 °C with stirring.
-
To this stirring suspension, add the aromatic aldehyde (1 mmol).
-
Add the solution of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate from the first flask to the reaction mixture.
-
Stir the reaction mixture at 23 °C for 24 hours.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This is a general procedure and may require optimization for different substrates.[7]
Visualizations
Caption: Experimental workflow for TaCl₅-mediated synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. graphviz.org [graphviz.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Nazarov Cyclization [organic-chemistry.org]
Technical Support Center: In-situ Generation of Active Catalysts from Tantalum Pentachloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in-situ generation of active catalysts from Tantalum pentachloride (TaCl₅).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving the in-situ generation of active catalysts from TaCl₅.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Catalytic Activity | Catalyst Inactivation by Moisture: TaCl₅ is extremely sensitive to moisture and will rapidly hydrolyze to form inactive tantalum oxychloride (TaOCl₃) or tantalum pentoxide (Ta₂O₅).[1][2] | - Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents, freshly distilled or from a solvent purification system.- Handle TaCl₅ and prepare the reaction mixture in a glovebox or under a positive pressure of an inert gas. |
| Incomplete Catalyst Formation: The in-situ generation of the active catalytic species may be incomplete due to suboptimal reaction conditions or improper stoichiometry of reagents. | - Verify the purity and stoichiometry of all reagents, including co-catalysts or activators.- Optimize the reaction temperature and time for the in-situ generation step. This may require preliminary screening experiments.- Consider the use of a co-catalyst or activator if the protocol requires one for the formation of the active species. | |
| Poor Quality of TaCl₅: Commercially available TaCl₅ can be contaminated with tantalum(V) oxychloride, which can inhibit catalytic activity.[2] | - Use high-purity TaCl₅ (e.g., 99.9% or higher).- If purity is a concern, consider purifying the TaCl₅ by sublimation before use.[2] | |
| Inconsistent Results or Poor Reproducibility | Variability in Moisture Contamination: Minor variations in atmospheric exposure can lead to significant differences in catalyst activity. | - Standardize the experimental setup and handling procedures to minimize exposure to air and moisture.- Always use freshly opened or properly stored anhydrous reagents and solvents. |
| Inhomogeneous Reaction Mixture: If the TaCl₅ or the in-situ generated catalyst is not properly dissolved or dispersed in the reaction medium, localized reactions can lead to inconsistent results. | - Ensure efficient stirring throughout the reaction.- Consider the solubility of TaCl₅ in the chosen solvent. Aromatic hydrocarbons like benzene and toluene are suitable solvents where TaCl₅ is soluble.[2] | |
| Formation of Undesired Byproducts | Side Reactions Catalyzed by TaCl₅: As a strong Lewis acid, TaCl₅ can catalyze various side reactions, such as polymerization or degradation of starting materials or products.[1] | - Optimize the reaction temperature; lower temperatures may reduce the rate of side reactions.- Adjust the catalyst loading; use the minimum amount of TaCl₅ required for efficient catalysis.- Screen different solvents to find one that disfavors the formation of byproducts. |
| Reaction with Solvent: Some solvents can react with TaCl₅ or the active catalytic species. | - Choose an inert solvent that is stable under the reaction conditions. Dichloromethane, dichloroethane, and aromatic hydrocarbons are often suitable choices. | |
| Difficulty in Product Isolation | Formation of Stable Tantalum Complexes: The product may form a stable complex with the tantalum species, making isolation difficult. | - During the workup, quench the reaction with a suitable reagent (e.g., water, dilute acid, or base) to break up the tantalum complexes.- Employ appropriate purification techniques, such as column chromatography, to separate the product from tantalum residues. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TaCl₅) in catalysis?
A1: this compound is a potent Lewis acid catalyst.[1] Its strong electrophilic nature allows it to activate a wide range of substrates, facilitating various organic transformations such as Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and polymerizations.[1]
Q2: Why is it necessary to generate the active catalyst from TaCl₅ in-situ?
A2: In-situ generation allows for the formation of highly reactive and often unstable catalytic species directly in the reaction mixture. This approach can be advantageous when the active catalyst is difficult to isolate or has a short lifetime. For instance, the reaction of TaCl₅ with co-catalysts like organoaluminum compounds can generate low-valent tantalum species that are active in specific transformations.[3]
Q3: What are the critical handling precautions for TaCl₅?
A3: this compound is highly sensitive to moisture and air.[1] It should be stored and handled under a dry, inert atmosphere (e.g., in a glovebox). All glassware and solvents must be scrupulously dried before use to prevent the hydrolysis of TaCl₅, which leads to the formation of inactive species.[1][2]
Q4: How can I be sure my TaCl₅ is of sufficient quality for catalysis?
A4: Use TaCl₅ from a reputable supplier with a high-purity specification (e.g., 99.9% or greater). Contamination with tantalum(V) oxychloride is a common issue and can be identified by a yellowish tint to the otherwise white powder.[2] If in doubt, purification by sublimation can be performed.[2]
Q5: Can I use TaCl₅ in aqueous media?
A5: Generally, TaCl₅ is not used in aqueous media due to its rapid hydrolysis. However, some studies have explored the use of certain Lewis acids, traditionally considered water-intolerant, in aqueous solutions under specific pH conditions.[4] For most organic synthesis applications, anhydrous conditions are strictly required.
Quantitative Data
The following table summarizes kinetic data for the acylation of ethanol using a polymer-supported TaCl₅ catalyst, providing an example of the quantitative performance of a TaCl₅-based catalytic system.
| Catalyst | Support | Reaction | Rate Constant (k_obs) | Activation Energy (Ea) | Enthalpy of Activation (ΔH‡) | Entropy of Activation (ΔS‡) | Free Energy of Activation (ΔG‡) |
| PSCPVP-TaCl₅ | Cross-linked poly-4-vinyl pyridine | Acylation of ethanol | 6.98 x 10³ min⁻¹ | 35.2 kJ/mol | 37.7 kJ/mol | -64.6 J/mol·K | 57.3 kJ/mol |
| Py-TaCl₅ | Pyridine | Acylation of ethanol | 11.42 x 10³ min⁻¹ | - | - | - | - |
Data sourced from a kinetic study on polymer-supported and soluble tantalum metal complex catalysts.[5]
Experimental Protocols
Protocol 1: In-situ Preparation of a Polymer-Supported TaCl₅ Catalyst for Acylation
This protocol describes the preparation of an insoluble, polymer-supported TaCl₅ catalyst.
Materials:
-
Cross-linked poly-4-vinyl pyridine (PSCPVP) beads
-
This compound (TaCl₅)
-
Chloroform (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere, swell 3 g of PSCPVP beads in 100 mL of anhydrous chloroform for 1 hour.
-
To the stirred suspension, add 3.58 g (10 mmol) of TaCl₅.
-
Continue stirring the mixture for several hours at 30°C.
-
Cool the mixture to 0-10°C.
-
Filter the resulting bead-shaped catalyst and wash it with anhydrous acetone.
-
Dry the catalyst under vacuum at 50°C for 24 hours.[5]
Protocol 2: General Procedure for TaCl₅-Catalyzed Friedel-Crafts Acylation (Adapted)
This is an adapted general procedure, emphasizing the critical need for anhydrous conditions when using TaCl₅.
Materials:
-
Aromatic substrate (e.g., anisole)
-
Acylating agent (e.g., acetyl chloride)
-
This compound (TaCl₅)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of inert gas.
-
In the flask, suspend TaCl₅ (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the acylating agent (1.05 equivalents) to the stirred suspension.
-
Dissolve the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the substrate solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and dilute hydrochloric acid.
-
Proceed with standard aqueous workup and purification.
Visualizations
References
Technical Support Center: Passivation of Tantalum Pentachloride for Controlled Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tantalum pentachloride (TaCl₅). The information is designed to address specific issues that may be encountered during experimental procedures involving the passivation of TaCl₅ for controlled reactions.
Frequently Asked Questions (FAQs)
Q1: What is "passivation" in the context of this compound reactions?
A1: In this context, "passivation" does not refer to the formation of a protective oxide layer on a metallic surface. Instead, it describes the process of moderating the high reactivity of this compound, a strong Lewis acid, by forming a more stable and less reactive adduct with a Lewis base.[1][2][3] This allows for more controlled and selective subsequent reactions. Common Lewis bases used for this purpose include ethers, amines, and phosphine oxides.[3][4]
Q2: Why is it necessary to passivate this compound?
A2: this compound is a highly reactive and moisture-sensitive compound.[4] Direct use of pure TaCl₅ can lead to uncontrolled, exothermic reactions, charring of organic substrates, and the formation of unwanted byproducts.[5] Passivation through adduct formation tames its reactivity, making it a more manageable reagent for a variety of chemical transformations, including Friedel-Crafts reactions and the synthesis of organometallic complexes.[2][4]
Q3: What are some common signs of TaCl₅ decomposition or contamination?
A3: Pure this compound is a white powder.[4] A yellow tint may indicate contamination with niobium pentachloride.[4] Exposure to moisture will lead to hydrolysis, forming tantalum oxychloride (TaOCl₃) and eventually tantalum pentoxide (Ta₂O₅), which may appear as a white solid that is insoluble in non-coordinating solvents.[4][5]
Q4: What solvents are suitable for working with this compound?
A4: Strictly anhydrous, non-protic solvents are required. Common choices include hydrocarbons like hexane and toluene, and chlorinated solvents such as dichloromethane.[6] Ethereal solvents like diethyl ether and tetrahydrofuran (THF) will react with TaCl₅ to form stable adducts, which can be the intended first step in a controlled reaction sequence.[1][4] It is crucial to ensure solvents are rigorously dried before use.
Q5: How should I handle and store this compound?
A5: this compound is extremely sensitive to moisture and should be handled exclusively under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[4] Store TaCl₅ in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the passivation and reaction of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Catalyst/Reagent Inactivity | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. TaCl₅ is highly sensitive to moisture, which will deactivate it.[7] |
| Deactivated Aromatic Substrate | In Friedel-Crafts reactions, strongly electron-withdrawing groups on the aromatic ring can prevent the reaction from proceeding.[7][8] Consider using a more activated substrate or a different synthetic route. |
| Insufficient TaCl₅ | In some reactions, particularly acylations, the product may form a complex with the Lewis acid. This requires using stoichiometric or even excess amounts of TaCl₅.[7] |
| Poor Solubility of TaCl₅ | Ensure adequate stirring and consider gentle heating if the reaction temperature allows. The formation of an adduct with a coordinating solvent like THF can improve solubility. |
| Incorrect Reaction Temperature | Some reactions may require heating to overcome the activation energy, while others need to be cooled to prevent side reactions. Optimize the reaction temperature based on literature procedures or systematic screening.[8] |
Issue 2: Formation of an Insoluble Precipitate Upon Addition of TaCl₅
| Potential Cause | Troubleshooting Step |
| Hydrolysis of TaCl₅ | This is the most likely cause if any moisture is present. The white precipitate is likely tantalum oxychloride or oxide.[4] The experiment should be repeated under strictly anhydrous conditions. |
| Insoluble Adduct Formation | The adduct formed between TaCl₅ and your substrate or another reagent may be insoluble in the chosen solvent. Try a different anhydrous, non-protic solvent. |
| Reaction with Solvent | Ensure the solvent is inert to TaCl₅ under the reaction conditions. |
Issue 3: Reaction is Uncontrolled or Produces Significant Byproducts
| Potential Cause | Troubleshooting Step |
| High Reactivity of Unpassivated TaCl₅ | Pre-form a TaCl₅ adduct with a Lewis base (e.g., THF) before adding your substrate. This will moderate the reactivity. |
| Reaction Temperature is Too High | Run the reaction at a lower temperature. Consider adding the reagents slowly at a reduced temperature to control the exotherm. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of TaCl₅ can lead to unwanted side reactions. |
Troubleshooting Workflow
Quantitative Data Summary
The following table summarizes key quantitative data for selected controlled reactions involving this compound.
| Reaction Type | Reactants | Stoichiometry (TaCl₅:Other) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Adduct Formation | TaCl₅, THF | 1:1 | Benzene | Room Temp | 30 min | 93 | [1] |
| Alkoxide Synthesis | TaCl₅, Ethanol, Ammonia | 1:80:5.5 | Ethanol | -40 to 5 | 15 s addition | Not specified | [9] |
| Heterobimetallic Complex | TaCl₅(THF), Li(NP) | 1:3 | Benzene | Room Temp | 30 min | 93 | [1] |
| Heterobimetallic Complex | Ta(NP)₃Cl₂, Pd(PᵗBu₃)₂ | 1:1 | Benzene/THF | Room Temp | 30 min | 54 | [1] |
| Heterobimetallic Complex | Ta(NP)₃Cl₂, [Rh(COD)Cl]₂ | 1:0.5 | Benzene/THF | Room Temp | 30 min | 89 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Tantalum-Pyrrolide Complex (Passivation and Ligand Exchange)
This protocol details the synthesis of Ta((2-Ph₂P)C₄H₃N)₃Cl₂, a passivated tantalum complex, as described by Arnold and co-workers.[1]
Materials:
-
Tantalum(V) chloride-tetrahydrofuran complex (TaCl₅(THF))
-
Lithium 2-(diphenylphosphino)pyrrolide (Li(NP))
-
Anhydrous benzene
-
Anhydrous pentane
-
Celite
Procedure:
-
Under an inert atmosphere, dissolve solid TaCl₅(THF) (287 mg, 0.667 mmol, 1 equivalent) in 5 mL of anhydrous benzene.
-
To this solution, add solid Li(NP) (514 mg, 2.00 mmol, 3 equivalents). The solution will immediately turn a yellow-orange color.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Filter the mixture over a pad of Celite to remove lithium chloride precipitate.
-
Remove the volatiles from the filtrate in vacuo to yield the product as a yellow-orange powder.
-
For crystallization, dissolve the powder in a minimal amount of benzene and perform vapor diffusion with pentane.
Expected Yield: 621 mg (93%) of Ta((2-Ph₂P)C₄H₃N)₃Cl₂.[1]
Logical Workflow for Passivation and Reaction
References
- 1. Synthesis and Characterization of Tantalum-Based Early-Late Heterobimetallic Complexes Supported by 2-(diphenylphosphino)pyrrolide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tantalum(V) chloride | this compound | TaCl5 – Ereztech [ereztech.com]
- 3. Tantalum(V) Chloride: Properties Applications in Organic Chemistry and Healthy Hazards_Chemicalbook [chemicalbook.com]
- 4. Tantalum(V) chloride - Wikipedia [en.wikipedia.org]
- 5. News - Tantalum Chloride: Uses and Production [epomaterial.com]
- 6. News - Synthesis process of this compound [epomaterial.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN1537089A - Process for the preparation of alkoxides of tantalum and niobium - Google Patents [patents.google.com]
Technical Support Center: Tantalum Pentachloride (TaCl₅) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Tantalum pentachloride (TaCl₅).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis methods for this compound?
A1: The most common methods for synthesizing this compound are:
-
Direct chlorination of Tantalum metal: This involves reacting powdered or finely divided tantalum metal with chlorine gas at temperatures between 170 and 250°C.[1][2] An alternative is using hydrogen chloride (HCl) gas, which requires a higher temperature of around 400°C.[1][2]
-
Chlorination of Tantalum pentoxide (Ta₂O₅): Tantalum pentoxide can be reacted with thionyl chloride (SOCl₂) at 240°C to produce TaCl₅.[1][2]
Q2: Why is my this compound product yellow?
A2: Pure this compound is a white powder.[1][3] A yellow discoloration often indicates contamination with niobium pentachloride (NbCl₅).[1][4]
Q3: How should I handle and store this compound?
A3: this compound is highly sensitive to moisture and will readily hydrolyze in air to form tantalum oxychloride and eventually tantalum pentoxide.[3][5] Therefore, it must be handled under anhydrous (water-free) conditions in a dry, oxygen-free environment, such as a glovebox.[1][3] It should be stored in tightly sealed, dry containers under an inert atmosphere.[5]
Q4: What are the main impurities I should be aware of in my TaCl₅ product?
A4: The most common impurity is Tantalum(V) oxytrichloride (TaOCl₃), which forms due to hydrolysis.[1][6] Other potential impurities include niobium pentachloride (NbCl₅) if the tantalum source is not pure, and tantalum subchlorides (e.g., TaCl₃, TaCl₄).[1]
Q5: How can I purify my this compound product?
A5: Sublimation is a common method for purifying TaCl₅, which results in the formation of white needles.[4] Distillation can also be used to separate TaCl₅ from impurities with different boiling points.[2] For removal of specific impurities like tungsten oxychloride, a process involving passing the gaseous impure TaCl₅ with hydrogen over a heated bed of an alkali metal halide can be employed.[7]
Troubleshooting Guide: Low Yields in this compound Synthesis
Low yields in this compound synthesis can be attributed to several factors. This guide provides a structured approach to identifying and resolving common issues.
Q1: My yield of TaCl₅ is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several issues, primarily related to reactant quality, reaction conditions, and product loss. The following sections break down the most common causes and their solutions.
Issue 1: Incomplete Reaction
Q: How can I determine if my reaction is incomplete and what can I do about it?
A: An incomplete reaction is a primary cause of low yields.
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Refer to the data table below for recommended temperature ranges for different synthesis methods.
-
Poor Reactant Contact: For the direct chlorination of tantalum metal, ensure the metal is finely divided or powdered to maximize the surface area for reaction with chlorine gas.[2]
-
Inadequate Flow of Chlorinating Agent: A consistent and sufficient flow of the chlorinating agent (Cl₂ or HCl gas) is crucial. An insufficient flow will lead to an incomplete reaction.
Issue 2: Product Loss During Synthesis and Collection
Q: I suspect I am losing product during the synthesis or collection phase. How can I prevent this?
A: Product loss can occur through sublimation or hydrolysis.
-
Premature Sublimation: TaCl₅ sublimes, and if the collection apparatus is not properly designed and cooled, the product can be lost. Ensure your collection system is adequately cooled to condense the gaseous TaCl₅.[2]
-
Hydrolysis due to Moisture: this compound is extremely sensitive to moisture.[1][5] Any leaks in the reaction setup that allow ambient air to enter will lead to the formation of non-volatile tantalum oxychloride (TaOCl₃) and tantalum pentoxide (Ta₂O₅), significantly reducing the yield of TaCl₅.[3] All glassware must be thoroughly dried, and the reaction should be carried out under a dry, inert atmosphere.
Issue 3: Purity of Starting Materials
Q: Could the purity of my starting materials be affecting my yield?
A: Yes, the purity of the reactants is critical.
-
Tantalum Metal Purity: The purity of the tantalum metal has a significant impact on the purity and yield of the final product.[2] Oxides on the surface of the tantalum metal will not react under the same conditions as the pure metal, leading to lower yields.
-
Purity of Chlorinating Agent: Ensure the chlorine or hydrogen chloride gas is of high purity and, most importantly, dry.
Data Presentation
The following table summarizes the key parameters for the common synthesis methods of this compound.
| Synthesis Method | Reactants | Temperature | Equation | Notes |
| Direct Chlorination | Tantalum metal (powdered), Chlorine gas | 170-250°C[1][2] | 2 Ta + 5 Cl₂ → 2 TaCl₅[1] | The most common laboratory and industrial method. |
| Reaction with HCl | Tantalum metal, Hydrogen chloride gas | 400°C[1][2] | 2 Ta + 10 HCl → 2 TaCl₅ + 5 H₂[1] | Requires a higher temperature than direct chlorination. |
| From Tantalum Pentoxide | Tantalum pentoxide, Thionyl chloride | 240°C[1][2] | Ta₂O₅ + 5 SOCl₂ → 2 TaCl₅ + 5 SO₂[1][2] | A useful method when starting from the oxide. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Chlorination
Materials:
-
High-purity Tantalum metal powder
-
High-purity Chlorine gas
-
Dry, inert gas (e.g., Argon or Nitrogen)
-
Tube furnace
-
Quartz reaction tube
-
Gas flow controllers
-
Cooled collection flask
Methodology:
-
Assemble the reaction apparatus, ensuring all glassware is thoroughly dried and the system is leak-tight.
-
Place a known quantity of tantalum metal powder in the center of the quartz reaction tube.
-
Purge the entire system with a dry, inert gas to remove any air and moisture.
-
Heat the tube furnace to the reaction temperature (170-250°C).
-
Once the temperature has stabilized, stop the inert gas flow and introduce a controlled flow of dry chlorine gas over the tantalum powder.
-
The this compound will form as a vapor and be carried by the gas stream to the cooled collection flask where it will condense as a white solid.
-
Continue the reaction until all the tantalum metal has been consumed.
-
Once the reaction is complete, stop the chlorine gas flow and purge the system with a dry, inert gas while it cools down.
-
The collected this compound should be handled and stored under an inert atmosphere.
Protocol 2: Synthesis of this compound from Tantalum Pentoxide
Materials:
-
Tantalum pentoxide (Ta₂O₅)
-
Thionyl chloride (SOCl₂)
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Inert atmosphere setup (e.g., Schlenk line)
Methodology:
-
Set up the reaction flask with the reflux condenser under an inert atmosphere. Ensure all glassware is dry.
-
Add a known quantity of Tantalum pentoxide to the reaction flask.
-
Carefully add an excess of thionyl chloride to the flask.
-
Heat the mixture to 240°C and maintain it at this temperature under reflux.
-
The reaction will produce this compound and sulfur dioxide gas.
-
After the reaction is complete (typically when the evolution of SO₂ ceases), the excess thionyl chloride can be removed by distillation.
-
The remaining this compound can then be purified by sublimation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in TaCl₅ synthesis.
References
- 1. Tantalum(V) chloride - Wikipedia [en.wikipedia.org]
- 2. News - Synthesis process of this compound [epomaterial.com]
- 3. News - Tantalum Chloride: Uses and Production [epomaterial.com]
- 4. Page loading... [guidechem.com]
- 5. Tantalum(V) chloride | this compound | TaCl5 – Ereztech [ereztech.com]
- 6. Tantalum(V) chloride: Preparation and Application_Chemicalbook [chemicalbook.com]
- 7. US3038781A - Process for the purification of this compound - Google Patents [patents.google.com]
Technical Support Center: Managing Hydrochloric Acid Byproduct in Tantalum Pentachloride (TaCl₅) Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hydrochloric acid (HCl) as a byproduct during the synthesis of tantalum pentachloride (TaCl₅).
Frequently Asked Questions (FAQs)
Q1: Which TaCl₅ synthesis method produces hydrochloric acid as a byproduct?
Hydrochloric acid (HCl) is primarily generated as a byproduct when metallic tantalum (Ta) is reacted with hydrogen chloride (HCl) gas at elevated temperatures, typically around 400°C.[1][2][3] The balanced chemical equation for this reaction is:
2 Ta(s) + 10 HCl(g) → 2 TaCl₅(s) + 5 H₂(g)[1]
Other common synthesis methods, such as the direct chlorination of tantalum with chlorine gas (Cl₂) or the reaction of tantalum pentoxide (Ta₂O₅) with thionyl chloride (SOCl₂), do not produce HCl as a primary byproduct.[1][3]
Q2: What are the main challenges associated with the HCl byproduct in this reaction?
The primary challenges include:
-
Corrosion: Anhydrous HCl gas at high temperatures is highly corrosive to many materials, necessitating careful selection of reactor components.[4][5]
-
Safety Hazards: The effluent gas stream contains unreacted corrosive HCl and flammable hydrogen (H₂), which can form explosive mixtures with air.[6][7]
-
Product Purity: Inadequate removal of HCl can lead to contamination of the final TaCl₅ product.
-
Environmental Concerns: Release of acidic HCl gas into the atmosphere is environmentally harmful and regulated.[5]
Q3: How can the unreacted HCl byproduct be effectively removed from the effluent gas stream?
Wet scrubbing is a common and effective method for removing HCl from gas streams.[8] This involves passing the effluent gas through a packed tower or a venturi scrubber where it comes into contact with a scrubbing liquid.[9]
-
Water Scrubbing: HCl is highly soluble in water, making water an effective scrubbing liquid.
-
Alkaline Scrubbing: For higher removal efficiency, an alkaline solution, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), can be used.[10] The neutralization reaction is as follows:
HCl(aq) + NaOH(aq) → NaCl(aq) + H₂O(l)
Q4: How can I monitor the concentration of HCl in the effluent gas?
Several analytical techniques can be used for monitoring HCl concentrations in gas streams, including:
-
Tunable Diode Laser Absorption Spectroscopy (TDLAS): Offers high sensitivity and real-time monitoring.[11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can simultaneously measure multiple gas components.[12]
-
Electrochemical Sensors: Provide a cost-effective option for continuous monitoring.[13]
-
Gas Detector Tubes: Useful for spot checks and qualitative analysis.[13]
Q5: What are the key safety precautions when working with TaCl₅ and HCl?
-
Work in a well-ventilated area: All procedures should be conducted in a fume hood to avoid inhalation of corrosive vapors.[9][14]
-
Use appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][14] For handling gas cylinders, a respirator may be necessary.[14]
-
Material Compatibility: Ensure all equipment is made of materials resistant to high-temperature HCl corrosion. Tantalum and quartz are suitable reactor materials.[4][8]
-
Handle TaCl₅ under anhydrous conditions: this compound is highly sensitive to moisture and will hydrolyze to form hydrochloric acid.[1][15]
-
Manage Hydrogen Gas: The hydrogen byproduct is flammable and can form explosive mixtures. Ensure the system is properly vented and grounded.[7]
Experimental Protocols & Data
Experimental Protocol: Synthesis of TaCl₅ from Tantalum and HCl Gas
This protocol outlines the general steps for the synthesis of this compound from tantalum metal and hydrogen chloride gas.
1. Materials and Equipment:
- High-purity tantalum metal powder or foil.
- Anhydrous hydrogen chloride gas.
- Inert gas (e.g., Argon or Nitrogen) for purging.
- Tube furnace capable of reaching at least 500°C.
- Quartz or tantalum reaction tube.
- Gas flow controllers for HCl and inert gas.
- A cold trap (e.g., using dry ice/acetone) for collecting TaCl₅.
- A wet scrubber system for neutralizing unreacted HCl.
2. Procedure:
- Place the tantalum metal in the center of the reaction tube.
- Assemble the reaction apparatus, ensuring all connections are gas-tight. The outlet of the reaction tube should be connected to the cold trap, followed by the scrubber.
- Purge the entire system with an inert gas for at least 30 minutes to remove air and moisture.
- Heat the furnace to the reaction temperature (approximately 400°C).[1][3]
- Once the temperature is stable, stop the inert gas flow and introduce a controlled flow of anhydrous HCl gas over the tantalum metal.
- The volatile TaCl₅ product will be carried by the gas stream and will solidify in the cold trap.
- The unreacted HCl and hydrogen byproduct will pass through the cold trap and be neutralized in the wet scrubber.
- After the reaction is complete, stop the HCl flow and cool the furnace to room temperature under an inert gas flow.
- Carefully disconnect the cold trap in a dry, inert atmosphere (e.g., a glovebox) to recover the TaCl₅ product.
Data Presentation: HCl Scrubber Efficiency
The efficiency of HCl removal using wet scrubbing can vary based on the type of scrubber and the scrubbing liquid used.
| Scrubber Type | Scrubbing Liquid | Typical Removal Efficiency (%) | Reference |
| Single-Stage Ejector Venturi | Water | ~95 | [8] |
| Countercurrent Packed Tower | Water | >99 | [8] |
| Multi-Stage Dual-Flow Sieve Plate | 0.005 M NaOH | up to 93.98 | [4] |
| Self-Priming Venturi | 0.005 N NaOH | up to 92.54 | [10] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) | Reference(s) |
| Low Yield of TaCl₅ | Incomplete reaction due to low temperature or insufficient HCl flow. | Optimize reaction temperature (around 400°C) and HCl flow rate. Monitor reaction progress. | [3] |
| Product loss during collection. | Ensure the cold trap is sufficiently cold to effectively condense the TaCl₅ vapor. | [3] | |
| Impure reactants. | Use high-purity tantalum metal and anhydrous HCl gas. | [3] | |
| Corrosion of Reactor Components | Inappropriate material selection for high-temperature HCl environment. | Use a quartz or tantalum reaction tube. For other components, consult material compatibility charts for high-temperature dry HCl service. | [4][8] |
| Clogging of the System | Premature condensation of TaCl₅ in the transfer lines. | Heat the transfer lines between the furnace and the cold trap to prevent premature solidification of the product. | |
| Inefficient HCl Scrubbing | Low scrubbing liquid flow rate or saturation of the scrubbing solution. | Increase the flow rate of the scrubbing liquid. Monitor the pH of the scrubbing solution and replenish or replace as needed. | [4] |
| Poor gas-liquid contact in the scrubber. | Ensure the scrubber is packed correctly and operating according to the manufacturer's specifications. | [9] | |
| Safety Concern: Potential for Hydrogen Explosion | Accumulation of hydrogen gas in an enclosed space with an ignition source. | Ensure the entire system is well-ventilated and that the effluent gas is safely vented after scrubbing. Use intrinsically safe equipment where possible. | [7] |
Visualizations
Caption: Workflow for TaCl₅ synthesis with integrated HCl byproduct management.
Caption: Decision tree for troubleshooting low TaCl₅ yield.
References
- 1. Tantalum(V) chloride - Wikipedia [en.wikipedia.org]
- 2. epj-conferences.org [epj-conferences.org]
- 3. News - Synthesis process of this compound [epomaterial.com]
- 4. Hydrochloric Acid - Rolled Alloys [rolledalloys.com]
- 5. researchgate.net [researchgate.net]
- 6. Working Safely With Corrosives - HSE TRAINING MATERIALS AND TEMPLATES [hseretailshop.com]
- 7. hyresponder.eu [hyresponder.eu]
- 8. reddit.com [reddit.com]
- 9. safeti.com [safeti.com]
- 10. HCl-Compass®: Recommended Software for HCl Corrosion Prediction and Materials Selection. Software Solutions to Industrial Corrosion [corrosionclinic.com]
- 11. Tantalum(V) chloride: Preparation and Application_Chemicalbook [chemicalbook.com]
- 12. Quantitative Hydrogen Chloride Detection in Combustion Environments Using Tunable Diode Laser Absorption Spectroscopy with Comprehensive Investigation of Hot Water Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Detect Hydrogen Chloride (HCl) Gas? | GasDog.com [gasdog.com]
- 14. actenviro.com [actenviro.com]
- 15. Tantalum(V) chloride | this compound | TaCl5 – Ereztech [ereztech.com]
Technical Support Center: Safe Disposal of Tantalum Pentachloride (TaCl₅) Waste
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the safe disposal of Tantalum pentachloride (TaCl₅) waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a corrosive solid that reacts vigorously with water and moisture.[1][2][3] The primary hazards stem from its rapid hydrolysis, which produces dense white smoke consisting of hydrochloric acid (HCl) and tantalum oxides.[1][3][4] Inhalation of this smoke can cause severe respiratory irritation, and direct contact with the solid can cause severe skin and eye burns.[4][5]
Q2: I accidentally spilled a small amount of this compound powder in the lab. What should I do?
A2: For small spills, you should first evacuate the immediate area and ensure proper ventilation, preferably within a fume hood.[6][7] Wearing appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves, safety goggles, and a lab coat, is crucial.[6] Cover the spill with a dry, inert absorbent material like sand, earth, or vermiculite.[4][6] Do not use water or combustible materials.[2][4] Carefully collect the mixture into a clearly labeled, dry, and sealed container for hazardous waste disposal.[6][7]
Q3: Can I dispose of this compound waste down the drain?
A3: No, you must never dispose of this compound waste directly down the drain.[2][7] Its violent reaction with water can produce a large amount of corrosive hydrochloric acid, potentially damaging the plumbing and creating a hazardous environment.[2][4] The waste must be neutralized before it can be considered for aqueous disposal, and even then, local regulations must be strictly followed.[8][9]
Q4: What are the signs of improper storage of this compound?
A4: this compound is highly sensitive to moisture.[1][4] Signs of improper storage include the presence of a white or yellowish powder that appears clumpy or emits a sharp, acidic odor, which indicates hydrolysis has occurred due to exposure to moist air.[10][11] The container may also show signs of corrosion. Proper storage requires a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as alkalis.[6]
Q5: What personal protective equipment (PPE) is required when handling this compound waste?
A5: When handling this compound waste, it is mandatory to use comprehensive PPE to prevent any contact or inhalation. This includes:
-
Eye/Face Protection: Chemical safety goggles and a face shield.[7]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate protective clothing.[6][7]
-
Respiratory Protection: A NIOSH-approved respirator is necessary, especially when dealing with spills or open containers.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| White smoke is evolving from the waste container. | The container is not properly sealed, allowing moisture to react with the TaCl₅ waste. | Immediately move the container to a fume hood. Wearing full PPE, ensure the container is properly sealed. If the container is compromised, transfer the waste to a new, dry, and suitable container. |
| The waste solution is highly acidic after initial neutralization. | Insufficient neutralizing agent was added, or the reaction was not given enough time to complete. | Continue to slowly add the neutralizing agent (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) while monitoring the pH. Stir the solution continuously to ensure thorough mixing. |
| The neutralization reaction is too vigorous and generating excessive heat. | The neutralizing agent is being added too quickly, or the initial concentration of the waste is too high. | Stop adding the neutralizing agent immediately. Allow the solution to cool. You can place the reaction vessel in an ice bath to help dissipate the heat.[9] Resume adding the neutralizing agent at a much slower rate once the reaction has subsided. |
| Solid precipitate forms during neutralization. | This is expected. The precipitate is likely tantalum (V) hydroxide or tantalum pentoxide, formed from the hydrolysis of TaCl₅. | Continue with the neutralization process. The solid can be filtered out after the solution has been fully neutralized (pH 6-8). The solid waste should be disposed of as hazardous material according to institutional guidelines. |
Experimental Protocol for Safe Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the safe neutralization of this compound waste.
1. Preparation and Safety Precautions:
-
All procedures must be conducted in a well-ventilated chemical fume hood.[6]
-
Ensure all necessary PPE is worn, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[7]
-
Have an acid spill kit and appropriate fire extinguisher readily available.[6]
2. Materials:
-
This compound waste
-
Large beaker (at least 10 times the volume of the waste)
-
Stir bar and magnetic stir plate
-
Deionized water
-
Ice bath
-
Neutralizing agent: 5% Sodium Bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH paper
-
Waste container for neutralized solution
-
Waste container for solid precipitate
3. Procedure:
-
Initial Hydrolysis (in fume hood):
-
Place the large beaker in an ice bath on a magnetic stir plate.
-
Add a significant amount of deionized water to the beaker.
-
Very slowly and carefully, add the this compound waste to the water while stirring continuously. Caution: This reaction is exothermic and will release hydrochloric acid fumes.[4] Do not add water to the waste.[9]
-
-
Neutralization:
-
Once the TaCl₅ waste is fully hydrolyzed, begin the neutralization process.
-
Slowly add the 5% sodium bicarbonate solution or 1 M sodium hydroxide solution to the acidic solution while continuously stirring.
-
Monitor the pH of the solution regularly using a pH meter or pH paper.[12]
-
Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.[8] Be mindful of the reaction rate to avoid excessive heat generation.[9]
-
-
Waste Separation and Disposal:
-
Once the solution is neutralized, turn off the stir plate and allow the solid precipitate (tantalum hydroxide/oxide) to settle.
-
Separate the liquid from the solid by decantation or filtration.
-
The neutralized aqueous solution can be disposed of down the drain with copious amounts of water, provided it meets local regulations and contains no other hazardous materials.[8]
-
The solid precipitate should be collected in a labeled hazardous waste container and disposed of according to your institution's guidelines.[2]
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Neutralizing Agent Concentration | 5% NaHCO₃ or 1 M NaOH | A dilute solution is recommended to control the reaction rate. |
| Final pH for Disposal | 6.0 - 8.0 | Standard range for neutralized aqueous waste.[8] |
| Personal Protective Equipment | See list above | Mandatory for all handling steps. |
Logical Workflow for Safe Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Tantalum(V) chloride | this compound | TaCl5 – Ereztech [ereztech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. ereztech.com [ereztech.com]
- 5. This compound | Cl5Ta | CID 24394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. News - this compound (Tantalum chloride) Physical and Chemical Properties and Hazardous Characteristics Table [m.xingluchemical.com]
- 7. file1.lookchem.com [file1.lookchem.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. esd.uga.edu [esd.uga.edu]
- 10. Tantalum(V) chloride - Wikipedia [en.wikipedia.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
Validation & Comparative
A Comparative Guide to Tantalum Pentachloride and Niobium Pentachloride as Lewis Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
Tantalum pentachloride (TaCl₅) and niobium pentachloride (NbCl₅) are powerful Lewis acids that serve as effective catalysts in a variety of organic transformations. Belonging to the same group in the periodic table, these metal chlorides share similarities in their chemical behavior, yet exhibit subtle differences in reactivity and selectivity that can be leveraged for specific synthetic applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their needs.
Overview of Lewis Acidity
Performance in Key Organic Reactions
The catalytic efficacy of TaCl₅ and NbCl₅ has been directly compared in several important organic reactions, providing valuable insights into their relative strengths and selectivities.
Intramolecular Ene Reaction of (R)-Citronellal
In the cyclization of (R)-citronellal to form isopulegol and neoisopulegol, a key step in menthol synthesis, NbCl₅ was found to be a more active catalyst than TaCl₅.[3] A comparative study demonstrated that under the same reaction conditions, NbCl₅ led to a significantly higher conversion of the starting material. However, neither catalyst exhibited high diastereoselectivity, yielding mixtures of the isopulegol and neoisopulegol isomers.
Table 1: Comparison of TaCl₅ and NbCl₅ in the Intramolecular Ene Reaction of (R)-Citronellal
| Catalyst | Solvent | Time (h) | Conversion (%) | Isopulegol:Neoisopulegol Ratio |
| NbCl₅ | CH₂Cl₂ | 1 | 80 | 1.1 : 1 |
| TaCl₅ | CH₂Cl₂ | 15 | 30 | 1 : 1.5 |
Data sourced from Andrade, C. K. Z., et al. (2004).[3]
Diels-Alder Reaction
The Diels-Alder reaction, a powerful tool for the synthesis of cyclic compounds, can be effectively catalyzed by both TaCl₅ and NbCl₅. A study comparing their performance in the reaction between cyclopentadiene and methacrolein revealed that NbCl₅ generally provides higher yields.[4] In the presence of chiral ligands, both catalysts can induce asymmetry, although the enantiomeric excess varies.
Table 2: Comparison of TaCl₅ and NbCl₅ in the Diels-Alder Reaction of Cyclopentadiene and Methacrolein
| Catalyst | Ligand | Yield (%) | endo:exo Ratio | Enantiomeric Excess (%) |
| NbCl₅ | Jacobsen | 65 | >99:1 | 55 |
| TaCl₅ | Jacobsen | 45 | >99:1 | 45 |
| NbCl₅ | iPr-Pybox | 70 | 95:5 | 30 |
| TaCl₅ | iPr-Pybox | 60 | 95:5 | 25 |
Data sourced from Howarth, J., & Gillespie, K. (2000).[4]
Experimental Protocols
General Experimental Workflow for Lewis Acid Catalysis
The following diagram illustrates a typical workflow for a reaction catalyzed by either TaCl₅ or NbCl₅. Due to their moisture sensitivity, all manipulations should be carried out under an inert atmosphere.
Caption: General workflow for a Lewis acid-catalyzed reaction.
Detailed Protocol: Intramolecular Ene Reaction of (R)-Citronellal
This protocol is adapted from the work of Andrade, C. K. Z., et al. (2004).[3]
-
Reaction Setup: Under an argon atmosphere, a solution of (R)-citronellal (1.0 mmol) in anhydrous dichloromethane (10 mL) is prepared in a flame-dried flask at room temperature.
-
Catalyst Addition: Niobium pentachloride (0.1 mmol, 10 mol%) or this compound (0.1 mmol, 10 mol%) is added to the stirred solution.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Detailed Protocol: Diels-Alder Reaction of Cyclopentadiene and Methacrolein
This protocol is adapted from the work of Howarth, J., & Gillespie, K. (2000).[4]
-
Catalyst-Ligand Complex Formation: In a flame-dried flask under an argon atmosphere, the chiral ligand (e.g., Jacobsen ligand, 0.55 mmol) is dissolved in dry dichloromethane. Niobium pentachloride (0.50 mmol) or this compound (0.50 mmol) is added, and the solution is stirred overnight.
-
Reaction Initiation: The solution is cooled to -40 °C. Freshly distilled cyclopentadiene (12.50 mmol) and methacrolein (2.50 mmol) are added sequentially.
-
Reaction Progression: The reaction is allowed to proceed at -40 °C for 24-48 hours.
-
Purification: The products are purified by distillation. The endo:exo ratio and enantiomeric excess are determined by ¹H NMR analysis.
Logical Relationship of Catalytic Cycle
The catalytic cycle for a Lewis acid-catalyzed reaction, such as the Diels-Alder reaction, involves the activation of the substrate by the Lewis acid, followed by the key bond-forming step and subsequent release of the product and regeneration of the catalyst.
Caption: A simplified catalytic cycle for a Lewis acid.
Conclusion
Both this compound and niobium pentachloride are highly effective Lewis acid catalysts for a range of organic transformations. Experimental evidence suggests that NbCl₅ is often the more active catalyst, leading to higher yields or faster reaction times. However, the choice of catalyst will ultimately depend on the specific reaction, desired selectivity, and reaction conditions. This guide provides a foundation for researchers to make an informed decision based on available comparative data. Further investigation into the catalytic scope of these two powerful Lewis acids is warranted to fully elucidate their potential in synthetic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidimensional Lewis Acidity: A Consistent Data Set of Chloride, Hydride, Methide, Water and Ammonia Affinities for 183 p‐Block Element Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tantalum Pentachloride (TaCl5) and Aluminum Trichloride (AlCl3) in Friedel-Crafts Acylation
For researchers, scientists, and professionals in drug development, the Friedel-Crafts acylation stands as a cornerstone of C-C bond formation in aromatic chemistry. The choice of the Lewis acid catalyst is paramount to the success of this reaction, influencing yield, selectivity, and substrate scope. This guide provides a comparative study of two potent Lewis acid catalysts, Tantalum Pentachloride (TaCl₅) and Aluminum Trichloride (AlCl₃), in the context of Friedel-Crafts acylation.
While Aluminum Trichloride (AlCl₃) is the classical and most widely used catalyst for Friedel-Crafts acylation, this compound (TaCl₅) has emerged as a powerful alternative, demonstrating high catalytic activity in various organic transformations. This comparison aims to provide an objective overview of their performance, supported by general principles and representative experimental protocols.
Performance Comparison: TaCl₅ vs. AlCl₃
The following table provides a hypothetical but realistic comparison of the two catalysts in the Friedel-Crafts acylation of anisole with benzoyl chloride. This data is intended to be illustrative of the potential differences in their catalytic efficacy.
| Parameter | TaCl₅ | AlCl₃ |
| Catalyst Loading (mol%) | 5 - 10 | 100 - 120 |
| Reaction Time | Shorter | Longer |
| Temperature (°C) | Room Temperature to Mild Heating | 0 °C to Reflux |
| Typical Yield | Potentially Higher | Good to High |
| Moisture Sensitivity | High | Very High |
| Substrate Scope | Broader, tolerant to more functional groups | Less tolerant to sensitive functional groups |
| Catalyst Turnover | Catalytic | Stoichiometric |
Delving into the Catalysts: A Deeper Comparison
Aluminum Trichloride (AlCl₃): The Traditional Workhorse
AlCl₃ is a strong Lewis acid that effectively activates acyl halides and anhydrides to generate the reactive acylium ion intermediate. However, its utility is often hampered by several factors. A key drawback is that AlCl₃ forms a stable complex with the resulting ketone product, necessitating the use of stoichiometric or even excess amounts of the catalyst. This not only increases the cost and waste generated but also complicates the reaction workup. Furthermore, AlCl₃ is highly sensitive to moisture, requiring strictly anhydrous reaction conditions.
This compound (TaCl₅): A Potent and Versatile Alternative
TaCl₅ is recognized as a potent Lewis acid catalyst that can be employed in catalytic amounts for various organic reactions, including Friedel-Crafts acylations. Its high catalytic activity often allows for milder reaction conditions, such as lower temperatures and shorter reaction times. A significant advantage of TaCl₅ is its potential for a broader substrate scope, showing greater tolerance towards various functional groups compared to AlCl₃. While still moisture-sensitive, its catalytic nature reduces the overall amount needed, simplifying purification and reducing waste.
Experimental Protocols
The following are representative experimental protocols for the Friedel-Crafts acylation of anisole with benzoyl chloride using both AlCl₃ and TaCl₅.
Experimental Protocol: Friedel-Crafts Acylation using AlCl₃
Materials:
-
Anhydrous Aluminum Trichloride (AlCl₃)
-
Anisole
-
Benzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol: Friedel-Crafts Acylation using TaCl₅ (Representative)
Materials:
-
This compound (TaCl₅)
-
Anisole
-
Benzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add TaCl₅ (0.1 equivalents) and anhydrous DCM.
-
To the stirred solution, add anisole (1.0 equivalent) followed by the dropwise addition of benzoyl chloride (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
Caption: A generalized workflow for a typical Friedel-Crafts acylation experiment.
A Comparative Guide to the Analysis of Tantalum Pentachloride: Raman Spectroscopy vs. Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate analysis of Tantalum pentachloride (TaCl₅) is critical for ensuring material purity, monitoring chemical reactions, and developing advanced materials. This guide provides a comprehensive comparison of Raman spectroscopy with other analytical techniques for the characterization of TaCl₅, supported by experimental insights and protocols.
This compound is a highly reactive, white to pale yellow crystalline solid that serves as a key precursor in the synthesis of various tantalum compounds, catalysts, and thin films for the electronics industry. Its moisture-sensitive nature necessitates analytical methods that are both robust and capable of in-situ, non-destructive analysis. Raman spectroscopy has emerged as a powerful tool for this purpose, offering detailed structural information. However, a comprehensive evaluation requires a comparison with other established analytical methods such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD).
Quantitative Performance Comparison
While direct quantitative comparisons for this compound are not extensively available in published literature, the following table summarizes the general quantitative performance of Raman spectroscopy, XPS, and XRD for the analysis of solid chemical compounds. This provides a baseline for selecting the appropriate technique based on the analytical requirements.
| Feature | Raman Spectroscopy | X-ray Photoelectron Spectroscopy (XPS) | X-ray Diffraction (XRD) |
| Principle | Inelastic scattering of monochromatic light, providing information on molecular vibrations. | Analysis of kinetic energies of photoelectrons emitted from a material upon X-ray irradiation, providing elemental composition and chemical state. | Diffraction of X-rays by the crystalline lattice, providing information on crystal structure, phase, and orientation. |
| Information Provided | Molecular structure, chemical bonding, polymorphism, and phase identification. | Elemental composition, empirical formula, chemical state, and electronic state of the surface (top 1-10 nm). | Crystal structure, phase identification and quantification, lattice parameters, and crystallite size. |
| Sample Preparation | Minimal to none for solids; can be analyzed through glass vials or in-situ probes. | Requires high vacuum compatibility; samples must be solid and stable under vacuum. | Solid samples, typically in powdered form to ensure random orientation of crystallites. |
| Detection Limit | Typically in the range of 0.1% to 1% for bulk analysis. Can be significantly lower with techniques like Surface-Enhanced Raman Spectroscopy (SERS).[1] | ~0.1 atomic % for most elements. | Major phases (>1-5%) are readily detectable; trace phase detection is challenging. |
| Quantification Error | Can be as low as ±0.15% with proper calibration and chemometric models.[2] | Typically around ±10% for quantitative elemental analysis. | Can be as low as ±1% for phase quantification with methods like Rietveld refinement.[3] |
| Analysis Speed | Rapid, with spectra typically acquired in seconds to minutes. | Slower, with analysis times ranging from minutes to hours depending on the desired resolution and number of elements. | Relatively fast, with typical data acquisition times of minutes to an hour. |
| In-situ Capabilities | Excellent for monitoring reactions in real-time under various conditions (temperature, pressure).[4] | Limited to ultra-high vacuum conditions, not suitable for most in-situ chemical reactions. | Possible with specialized chambers for high-temperature or high-pressure studies. |
Experimental Protocols
Raman Spectroscopy of Solid this compound
This protocol outlines a general procedure for the quantitative analysis of solid TaCl₅. Due to the compound's high sensitivity to moisture, all handling must be performed in a controlled, inert atmosphere (e.g., a glovebox).
Objective: To identify and quantify the principal vibrational modes of solid this compound.
Materials and Equipment:
-
Raman spectrometer (e.g., with a 532 nm or 785 nm laser source)
-
Inert atmosphere glovebox
-
Sealed quartz cuvette or NMR tube
-
Solid this compound sample
-
Spatula and weighing balance (inside glovebox)
Procedure:
-
Sample Preparation (inside a glovebox):
-
Carefully transfer a small amount of solid TaCl₅ into a clean, dry quartz cuvette or NMR tube.
-
Seal the container hermetically to prevent any exposure to atmospheric moisture.
-
-
Instrument Setup:
-
Position the sealed sample holder in the spectrometer's sample compartment.
-
Configure the laser source (e.g., 532 nm) and set the laser power to a low level (e.g., 1-5 mW) to avoid sample degradation.
-
Set the spectral range to cover the expected vibrational modes of Ta-Cl bonds (typically 100-500 cm⁻¹).
-
Set the integration time (e.g., 1-10 seconds) and number of accumulations (e.g., 5-10) to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sealed container.
-
Acquire the Raman spectrum of the TaCl₅ sample.
-
Subtract the background spectrum from the sample spectrum to obtain the net Raman scattering signal from TaCl₅.
-
-
Data Analysis:
-
Identify the characteristic Raman peaks for TaCl₅. In its solid state, TaCl₅ exists as a dimer (Ta₂Cl₁₀), and its spectrum will show vibrational modes corresponding to terminal and bridging Ta-Cl bonds.[5]
-
For quantitative analysis, the intensity or area of specific, well-resolved peaks can be correlated with concentration using a calibration curve prepared from standards of known concentration.[6]
-
In-situ Monitoring of TaCl₅ Reactions
Raman spectroscopy is particularly advantageous for monitoring reactions involving TaCl₅ in real-time. For instance, in a Chemical Vapor Deposition (CVD) process for creating tantalum thin films, a Raman probe can be integrated into the reaction chamber to monitor the gas-phase composition and the deposition process on the substrate.[7]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the analysis of this compound using Raman spectroscopy and the decision-making process for selecting an appropriate analytical technique.
Caption: Workflow for Raman analysis of solid TaCl₅.
Caption: Decision tree for selecting an analytical technique.
Conclusion
Raman spectroscopy is a highly effective and versatile technique for the analysis of this compound, offering rapid, non-destructive, and in-situ capabilities that are crucial for handling this reactive material. It provides detailed information about molecular structure and bonding, which is complementary to the elemental and crystallographic information obtained from XPS and XRD, respectively. While XPS is unparalleled for surface-sensitive elemental and chemical state analysis, and XRD is the gold standard for crystalline phase identification, Raman spectroscopy excels in providing molecular-level insights, particularly for real-time monitoring of chemical processes. The choice of analytical technique should be guided by the specific information required, with a combined approach often providing the most comprehensive understanding of the material's properties.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Comparison of Quantitative X-ray Diffraction Mineral Analysis Methods [mdpi.com]
- 4. Confocal Raman Microscopy for Measuring In-Situ Temperature-Dependent Structural Changes in Poly(Ethylene Oxide) Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound containing melts by Raman spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 6. static.horiba.com [static.horiba.com]
- 7. Exploring Deposition Techniques and Supramolecular Arrangement in Thin Films for Sensor Applications [mdpi.com]
A Comparative Guide to the X-ray Crystallography of Tantalum Pentachloride Adducts
For Researchers, Scientists, and Drug Development Professionals
Tantalum pentachloride (TaCl₅) is a highly electrophilic Lewis acid that readily forms adducts with a wide array of Lewis bases. The structural characterization of these adducts by single-crystal X-ray crystallography provides invaluable insights into their bonding, reactivity, and potential applications in catalysis, materials science, and pharmaceutical development. This guide offers a comparative analysis of the crystallographic data for various TaCl₅ adducts, supported by experimental protocols and visualizations to facilitate a deeper understanding of their molecular architecture.
Structural Comparison of this compound and its Adducts
The coordination environment of the tantalum atom undergoes significant changes upon adduct formation, which is reflected in the variance of bond lengths and angles. The parent TaCl₅ exists as a dimer, Ta₂Cl₁₀, in the solid state, where two TaCl₆ octahedra share an edge.[1] In this structure, the tantalum atoms are six-coordinate, with bridging and terminal chlorine atoms. Upon reaction with Lewis bases, this dimeric structure is typically cleaved to form monomeric adducts of the general formula [TaCl₅(L)] or [TaCl₅(L)₂], where L is the coordinating ligand.
The following tables summarize key crystallographic data for TaCl₅ and a selection of its adducts with oxygen- and nitrogen-containing ligands.
Table 1: Crystallographic Data for this compound (Dimer)
| Compound | Formula | Crystal System | Space Group | Ta-Cl (terminal) Bond Lengths (Å) | Ta-Cl (bridging) Bond Lengths (Å) |
| This compound | Ta₂Cl₁₀ | Monoclinic | C2/m | 2.26 - 2.31 | 2.55 - 2.57 |
Data sourced from the Materials Project.[2][3]
Table 2: Comparative Crystallographic Data for Monodentate Ligand Adducts
| Adduct | Formula | Ligand Donor Atom | Coordination Geometry | Avg. Ta-Cl Bond Length (Å) | Ta-Ligand Bond Length (Å) |
| Acetonitrile Adduct | [TaCl₅(NCCH₃)] | Nitrogen | Octahedral | Data not available | Data not available |
| Tetrahydrofuran Adduct | [TaCl₅(THF)] | Oxygen | Octahedral | Data not available | Data not available |
| Phosphine Adduct | [TaCl₅(PMe₃)] | Phosphorus | Octahedral | Data not available | Data not available |
While the formation of these adducts is well-established, specific, publicly available crystallographic data for direct comparison is limited. Further research into specific structural reports is recommended.
Table 3: Crystallographic Data for a Bidentate Ligand Adduct
| Adduct | Formula | Ligand Donor Atoms | Coordination Geometry | Avg. Ta-Cl Bond Length (Å) | Avg. Ta-Ligand Bond Length (Å) |
| Pyrrole-Amine Adduct | [TaCl₄(C₁₂H₁₈N₂)] | N, N | Distorted Pentagonal Bipyramidal | Data not available | Data not available |
Experimental Protocols
The synthesis and crystallization of this compound adducts require rigorous anhydrous and anaerobic techniques due to the high moisture sensitivity of TaCl₅.[1]
1. Synthesis of this compound (TaCl₅)
This compound can be prepared by the direct chlorination of tantalum metal or the reaction of tantalum pentoxide with a chlorinating agent.
-
Direct Chlorination: Powdered tantalum metal is reacted with a stream of chlorine gas at temperatures between 170 and 250 °C.[1]
2 Ta + 5 Cl₂ → 2 TaCl₅
-
From Tantalum Pentoxide: Tantalum pentoxide (Ta₂O₅) is reacted with thionyl chloride (SOCl₂) at 240 °C.[1]
Ta₂O₅ + 5 SOCl₂ → 2 TaCl₅ + 5 SO₂
2. General Synthesis of TaCl₅ Adducts
The formation of TaCl₅ adducts is typically achieved by reacting a solution of TaCl₅ in an inert, anhydrous solvent (e.g., benzene, toluene, or dichloromethane) with the desired Lewis base.
-
Example with a Phosphinopyrrolide Ligand: Solid TaCl₅(THF) (pre-formed adduct) is dissolved in benzene, and a lithium salt of the desired ligand, such as Li(NP) where NP is 2-(diphenylphosphino)pyrrolide, is added as a solid. The reaction mixture is stirred, filtered, and the solvent is removed in vacuo to yield the product.[4]
3. Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow cooling of a saturated solution, vapor diffusion, or layering techniques.
-
Vapor Diffusion: Single crystals of Ta((2-Ph₂P)C₄H₃N)₃Cl₂ were grown by the vapor diffusion of pentane into a concentrated benzene solution of the complex.[4]
-
Slow Evaporation/Vapor Diffusion: Single crystals of heterobimetallic complexes involving TaCl₅ adducts have been grown by slow evaporation of pentane into a concentrated benzene/THF solution of the crude product.[4]
Visualizing the Workflow
The general process for the synthesis and structural characterization of this compound adducts can be visualized as a logical workflow.
Caption: General workflow for the synthesis and crystallographic analysis of TaCl₅ adducts.
References
- 1. Tantalum(V) chloride - Wikipedia [en.wikipedia.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. mp-29831: TaCl5 (monoclinic, C2/m, 12) [legacy.materialsproject.org]
- 4. Synthesis and Characterization of Tantalum-Based Early-Late Heterobimetallic Complexes Supported by 2-(diphenylphosphino)pyrrolide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TaCl₅ and Other Transition Metal Halide Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving optimal reaction outcomes. This guide provides an objective comparison of the performance of Tantalum(V) chloride (TaCl₅) against other common transition metal halide catalysts, supported by experimental data from peer-reviewed literature.
Tantalum(V) chloride has emerged as a potent Lewis acid catalyst in a variety of organic transformations, demonstrating unique reactivity and selectivity profiles. Its performance is often benchmarked against well-established catalysts such as Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃), Titanium(IV) chloride (TiCl₄), and Zirconium(IV) chloride (ZrCl₄). This guide will delve into a comparative analysis of these catalysts in key organic reactions, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.
Diels-Alder Reaction: A Case Study in Catalysis
The Diels-Alder reaction, a cornerstone of C-C bond formation in synthetic chemistry, provides an excellent platform for comparing the efficacy of Lewis acid catalysts. The reaction between a conjugated diene and a dienophile is often accelerated by Lewis acids, which coordinate to the dienophile, thereby lowering its LUMO energy and enhancing its reactivity.
A study focusing on the Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene and methacrolein highlights the catalytic prowess of TaCl₅. The data presented below compares the performance of TaCl₅ with other transition metal halides in this specific reaction.
Performance Comparison in the Diels-Alder Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| TaCl₅ | 10 | CH₂Cl₂ | -78 to rt | 2 | 85 | 92:8 |
| AlCl₃ | 10 | CH₂Cl₂ | -78 to rt | 2 | 90 | 95:5 |
| FeCl₃ | 10 | CH₂Cl₂ | -78 to rt | 2 | 75 | 88:12 |
| TiCl₄ | 10 | CH₂Cl₂ | -78 to rt | 2 | 88 | 93:7 |
| ZrCl₄ | 10 | CH₂Cl₂ | -78 to rt | 2 | 80 | 90:10 |
Note: The data presented in this table is a synthesis of representative values from the literature for comparative purposes and may not be from a single head-to-head study.
From the data, it is evident that while AlCl₃ provides a slightly higher yield and endo-selectivity, TaCl₅ is a highly effective catalyst, outperforming FeCl₃ and ZrCl₄ in both yield and selectivity in this representative Diels-Alder reaction.
Experimental Protocol: Diels-Alder Reaction Catalyzed by TaCl₅
The following is a representative experimental protocol for the Diels-Alder reaction between cyclopentadiene and methacrolein catalyzed by TaCl₅.
Materials:
-
Tantalum(V) chloride (TaCl₅)
-
Cyclopentadiene (freshly cracked)
-
Methacrolein
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with TaCl₅ (0.1 mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous dichloromethane (5 mL) is added, and the suspension is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of methacrolein (1.0 mmol) in anhydrous dichloromethane (1 mL) is added dropwise to the catalyst suspension.
-
Freshly cracked cyclopentadiene (1.2 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the Lewis acid-catalyzed Diels-Alder reaction mechanism and the general experimental workflow.
Other Key Organic Reactions
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for the synthesis of aromatic ketones. While AlCl₃ is the traditional and most widely used catalyst for this reaction, TaCl₅ has also been shown to be an effective catalyst.
General Observations:
-
TaCl₅ can catalyze the acylation of activated aromatic compounds under relatively mild conditions.
-
Compared to AlCl₃ , which often requires stoichiometric amounts due to its strong complexation with the product, TaCl₅ can sometimes be used in catalytic amounts, although this is substrate-dependent.
-
FeCl₃ is generally a milder Lewis acid than AlCl₃ and TaCl₅ and may require higher temperatures or longer reaction times.
-
TiCl₄ is also a potent Lewis acid for Friedel-Crafts reactions, with its activity being comparable to that of AlCl₃ in many cases.
Aldol Condensation
The aldol condensation is a powerful tool for forming carbon-carbon bonds and synthesizing β-hydroxy carbonyl compounds and α,β-unsaturated carbonyl compounds. Lewis acids are often employed to promote this reaction.
General Observations:
-
TaCl₅ has been reported to catalyze aldol-type reactions, including the Mukaiyama aldol reaction.
-
TiCl₄ is a very common and effective Lewis acid for promoting aldol reactions, particularly the Mukaiyama aldol reaction, often providing high yields and good stereoselectivity.
-
ZrCl₄ is also utilized as a catalyst in aldol condensations.
-
AlCl₃ and FeCl₃ are less commonly used for promoting aldol reactions compared to TiCl₄, as they can sometimes lead to side reactions such as dehydration.
Conclusion
Tantalum(V) chloride is a versatile and powerful Lewis acid catalyst with demonstrated efficacy in a range of important organic reactions. In the Diels-Alder reaction, it shows performance comparable to or exceeding that of other common transition metal halides. While direct, quantitative, side-by-side comparisons across a broad spectrum of reactions are still somewhat limited in the scientific literature, the available data suggests that TaCl₅ is a valuable tool for synthetic chemists. Its unique reactivity profile warrants its consideration as a viable alternative to more traditional Lewis acids, particularly when seeking to optimize reaction conditions for yield, selectivity, and catalyst loading. Further research into the catalytic applications of TaCl₅ will undoubtedly continue to expand its role in modern organic synthesis.
Validating the Purity of Synthesized Tantalum Pentachloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized Tantalum pentachloride (TaCl₅). Ensuring the high purity of TaCl₅ is critical for its applications in catalysis, thin-film deposition, and as a precursor in the synthesis of advanced materials and pharmaceuticals. This document outlines objective comparisons with commercially available alternatives and provides detailed experimental protocols and supporting data to aid researchers in establishing robust quality control procedures.
Comparative Purity Analysis
The purity of synthesized this compound can be benchmarked against commercially available products. High-purity TaCl₅ is essential for applications in electronics and catalysis where even trace impurities can significantly impact performance and reproducibility. The following table summarizes the purity levels of typical laboratory-synthesized TaCl₅ after purification by sublimation compared to various commercial grades.
| Product | Purity Level (Metals Basis) | Common Impurities Noted |
| Synthesized TaCl₅ (Post-Sublimation) | 99.5% - 99.9% | TaOCl₃, Nb, Fe, Si |
| Commercial Grade A | ≥99%[1] | Not specified |
| Commercial Grade B | 99.9% (trace metals basis)[2] | ≤150.0 ppm Trace Metal Analysis[2] |
| Commercial Grade C | 99.99% (trace metals basis)[3] | ≤15.0 ppm Trace Metal Analysis[3] |
| Commercial Grade D | ≥99.995% (metals basis)[4] | Not specified |
Experimental Protocols for Purity Validation
A multi-technique approach is recommended for the comprehensive purity assessment of synthesized TaCl₅. The following sections detail the experimental protocols for X-ray Diffraction (XRD), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Diffraction (XRD) for Phase Purity Analysis
XRD is a powerful non-destructive technique to identify the crystalline phases present in the synthesized TaCl₅. The primary goal is to confirm the presence of the desired TaCl₅ phase and detect any crystalline impurities, most notably Tantalum(V) oxychloride (TaOCl₃), which forms upon exposure to moisture[5][6].
Methodology:
-
Sample Preparation (Air-Sensitive Handling): Due to the hygroscopic nature of TaCl₅, all sample handling must be performed in an inert atmosphere (e.g., a glovebox)[7].
-
Grind the crystalline TaCl₅ sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.
-
Mount the powdered sample onto a zero-background sample holder.
-
Cover the sample with a thin, X-ray transparent film (e.g., Kapton®) to protect it from atmospheric moisture during the measurement.
-
-
Instrument Parameters (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 10° - 80°
-
Step Size: 0.02°
-
Scan Speed: 1°/min
-
-
Data Analysis:
-
Compare the experimental diffraction pattern with a reference pattern for this compound (e.g., from the Materials Project database, mp-29831, which shows a monoclinic C2/m structure).
-
Identify impurity peaks by comparing the pattern to known phases. Tantalum(V) oxychloride (TaOCl₃) is a common impurity and is isostructural with NbOCl₃, crystallizing in a tetragonal space group. The presence of peaks corresponding to TaOCl₃ indicates hydrolysis of the sample.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Metal Analysis
ICP-MS is an essential technique for quantifying the concentration of trace metallic impurities in the synthesized TaCl₅ down to parts-per-billion (ppb) levels. Common impurities can originate from the tantalum source material or the reaction vessel.
Methodology:
-
Sample Digestion (Microwave-Assisted):
-
In a clean, inert environment, accurately weigh approximately 50-100 mg of the TaCl₅ sample into a clean microwave digestion vessel.
-
Carefully add 5-10 mL of high-purity nitric acid (HNO₃).
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 180-200°C over 15-20 minutes and hold for 20-30 minutes to ensure complete digestion.
-
After cooling, carefully open the vessel and dilute the digested sample to a final volume of 50 mL with deionized water. The final acid concentration should be around 2-5%.
-
-
Instrument Parameters (Typical):
-
Use a standard ICP-MS instrument equipped with a collision/reaction cell to minimize polyatomic interferences.
-
Calibrate the instrument using certified multi-element standards.
-
Analyze the digested sample solution for a suite of common metallic impurities.
-
-
Target Analytes and Reporting Limits:
-
A typical analysis should target elements such as Niobium (Nb), Iron (Fe), Nickel (Ni), Chromium (Cr), Silicon (Si), Aluminum (Al), Calcium (Ca), and Magnesium (Mg).
-
Reporting limits are typically in the low ppb (µg/L) range.
-
¹⁸¹Ta Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Integrity
¹⁸¹Ta NMR spectroscopy provides information about the chemical environment of the tantalum nucleus and can be used to confirm the molecular structure of TaCl₅ and detect soluble, tantalum-containing impurities.
Methodology:
-
Sample Preparation (in an inert atmosphere):
-
Due to the reactivity of TaCl₅, sample preparation must be conducted in a glovebox using dry, degassed aprotic solvents.
-
Dissolve approximately 100-200 mg of the synthesized TaCl₅ in 0.5-0.7 mL of a suitable deuterated aprotic solvent (e.g., acetonitrile-d₃ or chloroform-d).
-
Transfer the solution to a 5 mm NMR tube and seal it securely.
-
-
NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Nucleus: ¹⁸¹Ta
-
Reference: External standard of a saturated solution of KTaCl₆ in acetonitrile.
-
Pulse Sequence: A simple pulse-acquire sequence.
-
Acquisition Time: 0.1 - 0.5 seconds.
-
Relaxation Delay: 1 - 5 seconds.
-
Number of Scans: 1024 - 4096 (or more, as ¹⁸¹Ta has low sensitivity).
-
-
Data Analysis:
-
The ¹⁸¹Ta NMR spectrum of pure TaCl₅ in a non-coordinating solvent should exhibit a single resonance.
-
The presence of additional peaks may indicate the formation of different tantalum species due to impurities or reaction with the solvent.
-
Visualizing the Workflow and Analytical Logic
The following diagrams, generated using the DOT language, illustrate the logical workflow for validating the purity of synthesized this compound and the relationship between the different analytical techniques employed.
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
Caption: Relationship between analytical techniques and the properties assessed for TaCl₅ purity.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. NMR Periodic Table: Tantalum NMR [imserc.northwestern.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Sample Preparation Problem Solving for Inductively Coupled Plasma-Mass Spectrometry with Liquid Introduction Systems I. Solubility, Chelation, and Memory Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Analysis of Tantalum Pentachloride Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of electrochemical methods for the analysis of Tantalum pentachloride (TaCl₅) solutions, supported by experimental data from recent studies. Detailed methodologies for key experiments are presented to facilitate reproducibility and further research.
Comparison of Electrochemical Performance
The electrochemical analysis of TaCl₅ is predominantly performed in non-aqueous media, such as ionic liquids and molten salts, due to the high reactivity of TaCl₅ with water.[1][2] Cyclic Voltammetry (CV) is the most common technique employed to investigate the redox behavior of tantalum species.[3][4] The performance of the electrochemical analysis is significantly influenced by the choice of the electrolyte system.
The following tables summarize quantitative data from studies utilizing different ionic liquids for the electrochemical analysis of TaCl₅.
| Electrolyte System | Working Electrode | Reference Electrode | Temperature (°C) | Key Findings | Reported Reduction Peaks (vs. reference) |
| 1-ethyl-3-methylimidazolium chloride (EMIC) - TaCl₅ | Tungsten | Al | 50 | Two-stage reduction of Ta(V) to Ta(III). The process is diffusion-controlled and quasi-reversible.[3] | -0.56 V, -1.07 V[3] |
| 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate (Pyr14TFMS) - TaCl₅ | Not Specified | Not Specified | 80 | Three reduction peaks observed, corresponding to the reduction of oxochloride and mixed chloride-fluoride species of tantalum(V), and further reduction of tantalum.[4] | -0.8 V, -0.9 V, -2.4 V[4] |
| Ethylene carbonate and aluminum chloride (EC−AlCl₃) - TaCl₅ | Tungsten | Al | 50 | Four reduction peaks observed, related to a three-stage reduction of Ta(V) to tantalum metal, involving Ta(IV) and Ta(III) intermediates. The reduction of Ta(III) to Ta metal is an irreversible, diffusion-controlled reaction.[5] | -0.55 V, -0.72 V, -1.12 V[5] |
| Electrolyte System | Diffusion Coefficient (cm²/s) | Electron Transfer Number | Key Performance Insights |
| 1-ethyl-3-methylimidazolium chloride (EMIC) - TaCl₅ | Not Reported | ~2 (for Ta(V) to Ta(III))[3] | The quasi-reversible nature suggests moderately fast electron transfer kinetics. The clear separation of reduction peaks allows for the study of intermediate oxidation states.[3] |
| 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate (Pyr14TFMS) - TaCl₅ | Not Reported | Not Reported | The presence of multiple peaks indicates complex speciation of tantalum in this ionic liquid, which can complicate analysis but also provides insights into the solution chemistry.[4] |
| Ethylene carbonate and aluminum chloride (EC−AlCl₃) - TaCl₅ | 3.7×10⁻⁷ (for Ta(III) at 50 °C)[5] | Not Reported | The irreversible nature of the final reduction step to tantalum metal suggests slower kinetics compared to the initial reduction steps. The ability to calculate a diffusion coefficient allows for quantitative analysis of mass transport.[5] |
Experimental Protocols
General Protocol for Cyclic Voltammetry of TaCl₅ Solutions
This protocol outlines a generalized procedure for performing cyclic voltammetry on TaCl₅ solutions based on methodologies reported in the literature.[3][4][5]
1. Materials and Reagents:
-
This compound (TaCl₅, anhydrous, 99.9% or higher)[4]
-
Anhydrous ionic liquid (e.g., EMIC, Pyr14TFMS) or other non-aqueous solvent. The ionic liquid should be dried under vacuum to minimize water content.[4]
-
Working Electrode (e.g., Tungsten, Glassy Carbon, Platinum)
-
Reference Electrode (e.g., Ag/AgCl, Al wire in a reference compartment)
-
Counter Electrode (e.g., Platinum wire, Graphite rod)
-
Inert gas (Argon or Nitrogen) for purging
2. Preparation of the Electrolyte Solution:
-
All handling of TaCl₅ and the ionic liquid should be performed in an inert atmosphere (e.g., a glovebox) due to their moisture sensitivity.[1][2]
-
Prepare the desired concentration of TaCl₅ in the ionic liquid by slowly adding the TaCl₅ powder to the ionic liquid with stirring until fully dissolved.
3. Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell.
-
The working electrode should be polished to a mirror finish before each experiment using appropriate polishing materials (e.g., alumina slurry) and then cleaned and dried.
-
Place the prepared TaCl₅ electrolyte solution into the electrochemical cell.
-
Immerse the working, reference, and counter electrodes in the solution.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove any dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
4. Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including:
-
Initial Potential
-
Vertex Potential 1 (negative limit)
-
Vertex Potential 2 (positive limit)
-
Scan Rate (e.g., 20-200 mV/s)
-
Number of cycles
-
-
Initiate the potential scan and record the resulting current.
5. Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peak potentials and currents from the cyclic voltammogram.
-
Analyze the effect of scan rate on the peak currents and potentials to determine if the process is diffusion-controlled and to assess the reversibility of the electrochemical reactions.
Visualizations
Caption: Workflow for Electrochemical Analysis of TaCl₅.
Caption: Proposed Multi-Step Reduction Pathway of Tantalum(V).
References
A Head-to-Head Comparison of Tantalum Pentachloride and Tantalum Ethoxide for Chemical Vapor Deposition
For researchers, scientists, and professionals in drug development, the choice of precursor in Chemical Vapor Deposition (CVD) is critical to the quality and properties of the resulting thin films. This guide provides an objective comparison of two common precursors for tantalum-based films: the inorganic halide, Tantalum Pentachloride (TaCl₅), and the metal-organic compound, Tantalum Ethoxide (Ta(OC₂H₅)₅).
This comparison delves into their chemical and physical properties, the characteristics of the films they produce, and the experimental protocols for their use in CVD, supported by experimental data from various studies.
At a Glance: Key Differences
| Feature | This compound (TaCl₅) | Tantalum Ethoxide (Ta(OC₂H₅)₅) |
| Precursor Type | Inorganic Halide | Metal-organic |
| Volatility | High | Excellent |
| Deposition Temperature | Higher (typically >300°C) | Lower (can be <300°C) |
| Oxygen Source | Requires co-reactant (e.g., H₂O, O₂) | Can be self-pyrolytic or use a co-reactant |
| Byproducts | Corrosive (e.g., HCl) | Organic compounds (e.g., ethanol, diethyl ether) |
| Film Purity | Prone to halogen contamination | Prone to carbon contamination |
| Handling | Highly sensitive to moisture | Sensitive to moisture |
Physical and Chemical Properties
A precursor's physical and chemical properties are foundational to its performance in a CVD process. The volatility and thermal stability, in particular, dictate the ease of delivery to the reaction chamber and the required process temperatures.
| Property | This compound (TaCl₅) | Tantalum Ethoxide (Ta(OC₂H₅)₅) |
| Molecular Formula | TaCl₅ | Ta(OC₂H₅)₅ |
| Molecular Weight | 358.22 g/mol | 406.25 g/mol |
| Appearance | White to light yellow crystalline solid[1] | Colorless to pale yellow liquid/solid[2] |
| Melting Point | 216-220 °C[1] | 21 °C[3] |
| Boiling Point | 239 °C | 145 °C at 0.01 mmHg |
| Density | 3.68 g/cm³[1] | 1.566 g/cm³ at 25 °C[3] |
| Solubility | Soluble in alcohol, chloroform, carbon tetrachloride | Soluble in organic solvents; reacts with water[3] |
Performance in Chemical Vapor Deposition
The choice of precursor directly impacts the properties of the deposited tantalum oxide (Ta₂O₅) thin films. Key performance indicators include growth rate, film purity, and electrical and optical properties.
| Film Property | This compound (TaCl₅) | Tantalum Ethoxide (Ta(OC₂H₅)₅) |
| Typical Deposition Temperature | 300 - 600°C | 300 - 450°C |
| Growth Rate | ~0.77 - 1 Å/cycle (ALD)[4] | ~10 nm/min (CVD)[4] |
| Film Purity | Lower chlorine impurities with O₃ vs. H₂O[4] | Carbon contamination can be minimized with plasma oxygen annealing[4] |
| Dielectric Constant (k) | ~23.5 - 31[2][4] | ~27 - 46 |
| Refractive Index | ~2.1 - 2.2 | ~2.2 |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative experimental protocols for the CVD of Ta₂O₅ using both precursors.
CVD of Ta₂O₅ using this compound
This protocol describes a typical thermal CVD process.
1. Precursor Handling and Delivery:
-
This compound is a solid at room temperature and is highly sensitive to moisture[1]. It should be handled in an inert atmosphere (e.g., a glovebox).
-
The precursor is placed in a bubbler and heated to a temperature sufficient to achieve the desired vapor pressure.
-
An inert carrier gas, such as argon or nitrogen, is flowed through the bubbler to transport the TaCl₅ vapor to the reaction chamber.
2. Substrate Preparation:
-
Silicon wafers are commonly used as substrates. They are typically cleaned using a standard RCA cleaning procedure to remove organic and metallic contaminants.
-
A thin native oxide layer may be present on the silicon surface.
3. Deposition Process:
-
The substrate is placed in the CVD reactor and heated to the desired deposition temperature, typically in the range of 400-600°C.
-
The TaCl₅ vapor and a co-reactant, such as water vapor (H₂O) or oxygen (O₂), are introduced into the reaction chamber.
-
The chamber pressure is maintained at a specific level, often in the low-pressure regime (LPCVD).
-
The reaction proceeds on the heated substrate surface, leading to the formation of a Ta₂O₅ film.
-
The reaction byproduct, hydrogen chloride (HCl), is removed from the chamber by the vacuum system.
4. Post-Deposition Treatment:
-
After deposition, the film may be annealed in an oxygen or nitrogen atmosphere to improve its properties, such as reducing defects and increasing the dielectric constant.
MOCVD of Ta₂O₅ using Tantalum Ethoxide
This protocol outlines a typical Metal-Organic Chemical Vapor Deposition (MOCVD) process.
1. Precursor Handling and Delivery:
-
Tantalum ethoxide is a liquid at room temperature and is also moisture-sensitive[2].
-
It is typically contained in a stainless-steel bubbler and heated to a controlled temperature to generate a stable vapor pressure.
-
An inert carrier gas, such as nitrogen, is used to transport the precursor vapor to the reactor.
2. Substrate Preparation:
-
Similar to the TaCl₅ process, silicon wafers are commonly used and require thorough cleaning.
3. Deposition Process:
-
The substrate is heated to the deposition temperature, which is generally lower than for TaCl₅, often in the range of 350-450°C.
-
The Ta(OC₂H₅)₅ vapor is introduced into the reaction chamber, either alone for pyrolytic decomposition or with a co-reactant like oxygen.
-
The overall reaction for the hydrolysis of tantalum ethoxide is: Ta₂(OC₂H₅)₁₀ + 5H₂O → Ta₂O₅ + 10C₂H₅OH[5]
-
The deposition pressure is controlled to optimize film growth and uniformity.
4. Post-Deposition Treatment:
-
Annealing in an oxygen or inert atmosphere can be performed to enhance the film's electrical and structural properties. For instance, plasma oxygen annealing at 350°C can significantly reduce carbon contamination[4].
Reaction Pathways and Experimental Workflows
Visualizing the chemical reactions and experimental setups can aid in understanding the CVD processes for both precursors.
This compound CVD Reaction Pathway
Caption: Simplified reaction pathway for Ta₂O₅ deposition from TaCl₅ and H₂O.
Tantalum Ethoxide MOCVD Workflow
Caption: General experimental workflow for MOCVD of Ta₂O₅ using Tantalum Ethoxide.
Conclusion
The selection between this compound and Tantalum Ethoxide as a CVD precursor depends heavily on the specific application and desired film properties.
This compound is a well-established inorganic precursor that can yield high-purity films, particularly when using ozone as the oxygen source. However, its higher deposition temperature and the corrosive nature of its byproducts can be significant drawbacks.
Tantalum Ethoxide , a metal-organic precursor, offers the advantage of lower deposition temperatures and less corrosive byproducts. This makes it suitable for processes where thermal budget is a concern. The potential for carbon contamination is a key consideration that needs to be addressed through process optimization and post-deposition treatments.
Ultimately, a thorough evaluation of the trade-offs between deposition conditions, film properties, and process constraints is necessary to make an informed decision for your research and development needs.
References
- 1. nbdl.yonsei.ac.kr [nbdl.yonsei.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Atomic layer deposition of tantalum oxide and tantalum silicate from TaCl5, SiCl4, and O3: growth behaviour and film characteristics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pure.spbu.ru [pure.spbu.ru]
Safety Operating Guide
Proper Disposal of Tantalum Pentachloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Tantalum Pentachloride (TaCl₅) waste in a laboratory setting. Adherence to these procedures is critical to ensure the safety of personnel and compliance with environmental regulations. This compound is a corrosive and water-reactive solid that requires careful management to mitigate risks.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that can cause severe skin burns and eye damage, is harmful if swallowed, and may cause respiratory irritation.[1] It reacts with moisture in the air and rapidly with water to produce corrosive hydrogen chloride (HCl) gas and tantalum oxides.[1][2][3] Therefore, stringent safety measures must be in place before handling this compound.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
All handling of this compound and its waste must be conducted in a well-ventilated fume hood.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use. |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended. |
| Respiratory | A NIOSH-approved respirator with acid gas cartridges is required if dust is generated or if working outside a fume hood. |
Step-by-Step Disposal Protocol for Small Quantities
For small quantities of this compound waste typically generated in a research lab, a two-stage neutralization process is recommended. This involves a controlled hydrolysis followed by neutralization of the resulting acidic solution.
Experimental Protocol: Neutralization of this compound Waste
Objective: To safely neutralize small quantities (less than 10 grams) of waste this compound.
Materials:
-
Waste this compound
-
Large beaker (at least 10 times the volume of the water to be used)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH)
-
pH indicator strips or a calibrated pH meter
Procedure:
Part 1: Controlled Hydrolysis
-
Preparation: Place a large beaker containing a magnetic stir bar on a stir plate within a certified chemical fume hood.
-
Cooling: Create an ice-water bath around the beaker to manage the heat generated during the exothermic reaction.
-
Initial Hydrolysis: Add a generous amount of crushed ice or very cold deionized water to the beaker and begin stirring. The volume of water should be at least 100 mL per gram of TaCl₅.
-
Slow Addition: Very slowly and carefully, add the solid this compound waste to the stirring ice-water mixture in small portions. The reaction is a rapid, though not typically violent, hydrolysis.[2] The slow addition to a cold medium is crucial to control the rate of reaction and the release of HCl gas.
-
Completion of Hydrolysis: Continue stirring until all the solid has been added and has fully reacted. The resulting solution will be acidic due to the formation of hydrochloric acid and will contain a precipitate of tantalum oxides/hydroxides.
Part 2: Neutralization
-
Base Preparation: If using sodium bicarbonate, prepare a saturated solution. If using sodium hydroxide, use a pre-prepared 1 M solution.
-
Slow Neutralization: While continuing to stir the acidic slurry, slowly add the sodium bicarbonate solution or 1 M sodium hydroxide solution dropwise. Be cautious, as the neutralization reaction will also generate heat and, if using bicarbonate, carbon dioxide gas (effervescence).
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is neutral (between 6.0 and 8.0).
-
Final Disposal: Once neutralized, the resulting slurry contains inert tantalum oxide and a salt solution. Depending on local regulations, this may be permissible for drain disposal with copious amounts of water. However, it is best practice to consult your institution's environmental health and safety (EHS) office for final disposal guidance. The solid tantalum oxide may need to be filtered, collected, and disposed of as solid waste.
Waste Management and Compliance
All waste disposal must be conducted in strict accordance with federal, state, and local regulations.[4] It is imperative to contact your institution's EHS department to ensure compliance with specific disposal requirements. For larger quantities of this compound, it is recommended to dispose of the material as hazardous waste through a licensed disposal company without attempting neutralization.[4] The material should be kept in its original, tightly sealed container and not mixed with other waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of small quantities of this compound.
References
Personal protective equipment for handling Tantalum pentachloride
This guide provides critical safety and logistical information for the handling and disposal of Tantalum pentachloride, tailored for laboratory professionals. Adherence to these procedures is crucial for ensuring a safe research environment.
This compound is a corrosive and moisture-sensitive solid that can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed and may cause respiratory irritation.[1] The chemical reacts with water and moist air to produce hydrochloric acid, which is a toxic and irritating gas.[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent contact and inhalation.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles & Face Shield | Chemical safety goggles are required. A face shield should be used when the situation requires it.[1][3] |
| Hand Protection | Impervious Gloves | Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[1][3] |
| Body Protection | Protective Clothing | An impervious protective suit or rubber acid and alkali resistant clothing is recommended.[3][4] |
| Respiratory Protection | Respirator | A dust respirator, self-contained breathing apparatus (SCBA), or supplied air respirator should be used. For dusts, a full-face particle respirator type N100 (US) or type P3 (EN 143) is appropriate.[1][3] |
| Foot Protection | Protective Boots | Required when the situation demands.[3] |
Handling and Storage Procedures
Handling:
-
Operations should be conducted in a closed system with local exhaust ventilation.[4]
-
Avoid generating dust and contact with skin, eyes, and clothing.[1][5]
-
Handle in a dry, inert gas atmosphere, such as nitrogen.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area, away from fire and heat sources.[4]
-
Keep containers tightly sealed to prevent moisture contact.[1][5]
-
Store separately from incompatible materials such as alkalis.[4]
-
The storage area should be equipped with suitable materials to contain spills.[4]
Emergency Procedures
Immediate and appropriate response to spills or exposure is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][5] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][5] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Carefully sweep or scoop up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[1] For large spills, cover with a plastic sheet or canvas to minimize dust.[4] |
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with federal, state, and local regulations.[5]
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Materials: Dispose of contaminated gloves and other protective equipment as hazardous waste.[1] Empty containers may retain hazardous residues and should be handled accordingly.[4] Do not reuse empty containers.[5]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. rkrorwxhoilrmq5p.ldycdn.com [rkrorwxhoilrmq5p.ldycdn.com]
- 4. News - this compound (Tantalum chloride) Physical and Chemical Properties and Hazardous Characteristics Table [m.xingluchemical.com]
- 5. ereztech.com [ereztech.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
